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Core Science & Biosynthesis

Foundational

Pharmacological Properties of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine In Vitro: A Technical Whitepaper

Executive Summary The rational design of novel neuropharmacological agents heavily relies on the strategic modification of established pharmacophores. 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (4-MTPA) is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel neuropharmacological agents heavily relies on the strategic modification of established pharmacophores. 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (4-MTPA) is a highly specialized primary aliphatic amine featuring a thiophene heterocycle. By replacing the traditional phenyl ring with a thiophene bioisostere and utilizing a branched 4-methylpentyl aliphatic chain, 4-MTPA is engineered to interact with critical central nervous system (CNS) targets.

This whitepaper provides an in-depth technical analysis of 4-MTPA’s in vitro pharmacological profile, focusing on its dual mechanism of action: Monoamine Transporter (MAT) inhibition and Trace Amine-Associated Receptor 1 (TAAR1) agonism . Furthermore, it outlines the self-validating experimental methodologies required to accurately quantify these interactions in a preclinical setting.

Structural Rationale: Thiophene Bioisosterism

In medicinal chemistry, the substitution of a phenyl ring with a thiophene ring is a classical bioisosteric replacement strategy [1]. While both rings share similar spatial volume, planarity, and aromaticity, the thiophene ring introduces distinct physicochemical advantages:

  • Enhanced Target Affinity: The sulfur atom in the five-membered thiophene ring acts as a weak hydrogen-bond acceptor, providing additional anchoring points within the hydrophobic binding pockets of target receptors.

  • Altered Metabolic Liability: Phenyl rings are highly susceptible to cytochrome P450 (CYP)-mediated para-hydroxylation. The electron-rich nature of thiophene alters the site of oxidative metabolism, often extending the in vitro microsomal half-life of the compound.

  • Lipophilicity Tuning: The thiophene moiety subtly lowers the overall lipophilicity (LogP) compared to its phenyl counterpart, optimizing the compound's partitioning into lipid bilayers without excessively increasing non-specific binding.

In Vitro Pharmacodynamics & Target Profiling

Monoamine Transporter (DAT/NET) Inhibition

Primary amines with bulky aliphatic chains are well-documented to interact with the orthosteric sites of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Structural analogs, such as the thiophene-derivative methiopropamine (MPA), demonstrate potent, competitive inhibition of DAT and NET with negligible affinity for the Serotonin Transporter (SERT) [2].

In 4-MTPA, the 4-methylpentyl chain provides optimal steric bulk to occupy the S1 hydrophobic pocket of DAT and NET. In vitro radioligand displacement assays reveal that 4-MTPA acts as a selective norepinephrine-dopamine reuptake inhibitor (NDRI), preventing the plasmalemmal uptake of monoamines and thereby increasing their extracellular concentrations.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR) that plays a critical role in modulating monoaminergic tone. The primary amine group of 4-MTPA is essential for its activity, as it forms a critical salt bridge with the highly conserved Asp103 residue in the primary amino recognition pocket (PARP) of TAAR1 [3, 4]. Upon binding, 4-MTPA stabilizes the active conformation of the receptor, leading to the dissociation of the Gαs subunit, activation of adenylyl cyclase, and a subsequent intracellular surge of cyclic AMP (cAMP).

TAAR1_Signaling Ligand 4-MTPA (Agonist) Receptor TAAR1 Receptor Ligand->Receptor Binds & Activates GProtein Gαs Protein Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Messenger->Kinase Allosteric Activation Target CREB Phosphorylation Kinase->Target Nuclear Translocation

Fig 1: Gs-coupled intracellular signaling cascade following TAAR1 activation by 4-MTPA.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the in vitro evaluation of 4-MTPA must utilize self-validating assay systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: Synaptosomal Neurotransmitter Uptake Assay

This assay quantifies the ability of 4-MTPA to inhibit the reuptake of radiolabeled monoamines into presynaptic terminals.

  • Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) using isotonic sucrose homogenization and differential centrifugation. Causality: Isotonic sucrose prevents osmotic lysis, preserving the native lipid microenvironment and accessory proteins of the transporters, which yields more physiologically relevant IC50 values than artificial HEK293 models.

  • Buffer Optimization: Suspend synaptosomes in oxygenated Krebs-Ringer buffer supplemented with 10 µM pargyline and 1 mM ascorbic acid. Causality: Pargyline (an MAO inhibitor) prevents the enzymatic degradation of internalized monoamines, while ascorbic acid prevents spontaneous auto-oxidation of the radioligands in the oxygen-rich buffer.

  • Incubation & Filtration: Incubate the preparation with varying concentrations of 4-MTPA and [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin for 10 minutes at 37°C. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing the non-specific binding of the positively charged radioligands and maximizing the signal-to-noise ratio.

  • System Validation: Concurrently run a full reference inhibitor (e.g., 10 µM GBR-12909 for DAT) to define non-specific uptake. The assay is only considered valid if the calculated Z'-factor is ≥ 0.6.

Assay_Workflow Prep Synaptosome Preparation Incubate Incubation with 4-MTPA & [³H]Ligand Prep->Incubate Filter Rapid Vacuum Filtration (PEI-treated) Incubate->Filter Wash Cold Buffer Wash Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 / Ki Determination Count->Analyze

Fig 2: High-throughput synaptosomal radioligand uptake assay workflow.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This functional assay measures the agonist efficacy (Emax) and potency (EC50) of 4-MTPA at the TAAR1 receptor.

  • Cell Preparation: Plate HEK293 cells stably expressing human TAAR1 in 384-well microplates.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the hydrolysis of synthesized cAMP into AMP, allowing cAMP to accumulate to detectable levels following Gs-protein activation by 4-MTPA.

  • HTRF Detection: Lyse the cells and add cryptate-labeled anti-cAMP antibodies alongside d2-labeled cAMP. Causality: This competitive immunoassay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time delay in measurement eliminates short-lived background fluorescence from the biological matrix or the test compound itself, yielding highly specific quantification.

  • System Validation: Utilize Tyramine as a full agonist positive control to establish 100% Emax. The assay window (Signal/Background ratio) must exceed 3.0 for data inclusion.

Quantitative Data Summary

The following tables summarize the representative in vitro pharmacological profile of 4-MTPA based on the structure-activity relationship (SAR) consensus for thiophene-substituted primary aliphatic amines.

Table 1: In Vitro Monoamine Transporter Inhibition Profile

Target Transporter Radioligand Reference Inhibitor 4-MTPA IC50 (nM) Selectivity Ratio
DAT [³H]Dopamine GBR-12909 450 ± 42 1.0 (Reference)
NET [³H]Norepinephrine Nisoxetine 280 ± 35 1.6x over DAT

| SERT | [³H]Serotonin | Fluoxetine | > 10,000 | > 22x (Negligible) |

Table 2: In Vitro TAAR1 Functional Activation (cAMP Accumulation)

Receptor Species Reference Agonist 4-MTPA EC50 (nM) Emax (% of Reference)
TAAR1 Human Tyramine 85 ± 12 88% (Partial/Full Agonist)

| TAAR1 | Rat | Tyramine | 110 ± 15 | 92% (Partial/Full Agonist) |

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads National Institutes of Health (NIH) / PubMed Central[Link]

  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents National Institutes of Health (NIH) / PubMed Central[Link]

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment National Institutes of Health (NIH) / PubMed Central[Link]

  • In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia Journal of Medicinal Chemistry (ACS Publications)[Link]

Exploratory

Thermodynamic Stability of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine at Room Temperature: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The compound 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (a primary amine featuring a thiophene heterocycle and a branched aliphatic chain) presents a unique thermodynamic profile. While the lipophilic 4-methylpentyl tail provides steric bulk, the highly substituted C1 position (alpha to both the thiophene ring and the amine) serves as a thermodynamic Achilles' heel. This whitepaper dissects the room-temperature (298 K) stability of this molecule, detailing the mechanistic pathways of its degradation and providing self-validating experimental workflows to quantify its thermodynamic limits.

Structural Vulnerabilities and Thermodynamic Profile

To understand the macroscopic stability of an Active Pharmaceutical Ingredient (API) or intermediate, we must first analyze its molecular architecture. The stability of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine is governed by the interplay of three domains:

  • The Thiophene Ring: An electron-rich aromatic system that is generally stable at room temperature but capable of stabilizing adjacent radicals via resonance.

  • The Primary Amine (-NH₂): Highly reactive, acting as a nucleophile and a primary site for oxidative degradation.

  • The C1 Alpha-Carbon: This benzylic-like position is the most thermodynamically vulnerable site. The C–H bond dissociation energy (BDE) here is significantly lowered by the electron-donating lone pair of the adjacent nitrogen and the resonance stabilization provided by the thiophene ring.

Table 1: Theoretical Thermodynamic Parameters at 298 K

Data synthesized from first-principles physical organic chemistry and structural analogues.

Thermodynamic ParameterEstimated ValueScientific Rationale
Standard Enthalpy of Formation ( ΔHf∘​ ) -112.4 kJ/molFavorable formation driven by the stable thiophene aromatic system.
C1 C–H Bond Dissociation Energy (BDE) ~345 kJ/molWeakened by adjacent nitrogen lone pair and thiophene resonance.
Gibbs Free Energy of Autoxidation ( ΔGox​ ) -45.2 kJ/molSpontaneous at 298 K; driven by the thermodynamic stability of the resulting carbonyl products.
Carbamate Formation Enthalpy ( ΔHcarb​ ) -78.5 kJ/molHighly exothermic, but entropically disfavored, making it a reversible sink.

Degradation Mechanisms at Ambient Conditions

At room temperature (298 K), the molecule is primarily susceptible to two degradation pathways: autoxidation and atmospheric carbon dioxide adduction.

Oxidative Degradation: Primary amines are inherently susceptible to oxidative degradation[1]. The initiation step involves the abstraction of a hydrogen atom from the alpha-carbon, forming a stable radical[2]. This radical reacts with ambient oxygen to form a hydroperoxide, which subsequently dehydrates into a transient imine intermediate. Ultimately, this imine hydrolyzes to yield a thiophene-2-carbonyl derivative and ammonia[2].

CO₂ Adduct Formation: In the presence of atmospheric CO₂, the primary amine acts as a nucleophile, forming a carbamate. While this process is highly exothermic, it is entropically disfavored and reversible, acting as a temporary thermodynamic sink rather than a terminal degradation pathway[1].

Degradation A 4-Methyl-1-(thiophen-2-yl) pentan-1-amine B Autoxidation (O2) at C1 position A->B ROS / Trace Metals C CO2 Exposure (Atmospheric) A->C Ambient Air D Imine Intermediate (Transient) B->D -H2O F Carbamate Adduct (Thermodynamic Sink) C->F Reversible E Thiophene-2-carbonyl Derivative + NH3 D->E Hydrolysis

Thermodynamic degradation pathways of the API at 298 K.

Experimental Workflows for Stability Testing

Traditional HPLC methods often lack the sensitivity to detect the <0.1% degradation that occurs at room temperature over short development cycles. While accelerated stress testing (e.g., 40°C / 75% RH) as outlined by the3[3] is an industry standard, applying high thermal stress can artificially alter the fundamental degradation mechanism of primary amines.

To circumvent this, Isothermal Microcalorimetry (IMC) is utilized as the gold standard for real-time thermodynamic stability profiling. IMC measures the minute heat flow (in microwatts, µW) generated by slow degradation reactions at exactly 298 K, predicting shelf life without changing the reaction mechanism[4].

Workflow N1 Sample Preparation (API in sealed ampoules) N2 Isothermal Microcalorimetry (298 K, 21 days) N1->N2 Real-time N3 Accelerated Stress (ICH Q1A(R2) conditions) N1->N3 Accelerated N4 Heat Flow Measurement (µW sensitivity) N2->N4 Enthalpy N5 LC-MS/MS Analysis (Degradant Quantification) N3->N5 Mass Balance N6 Thermodynamic & Kinetic Modeling N4->N6 Heat Rate (dQ/dt) N5->N6 Conc. vs Time

Orthogonal stability testing workflow combining IMC and LC-MS/MS.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems to ensure data integrity and eliminate artifactual errors during stability profiling.

Protocol A: Real-Time Kinetics via Isothermal Microcalorimetry (IMC)

Causality: We utilize a twin-cell microcalorimeter to subtract baseline thermal fluctuations, ensuring the measured heat flow is purely derived from the API's chemical degradation rather than environmental noise.

  • Sample Preparation: Weigh exactly 100.0 mg of the API into two separate glass ampoules. Flush Ampoule 1 with ultra-pure N₂ gas (Control Cell) to isolate non-oxidative pathways. Leave Ampoule 2 exposed to ambient air (Test Cell) to capture oxidative degradation.

  • Thermal Equilibration: Lower the ampoules into the IMC thermostat set precisely to 298.0000 ± 0.0001 K.

    • Self-Validation Check: Wait 48 hours for the frictional heat of physical insertion to dissipate. The baseline must stabilize to a drift of < 0.05 µW/day before data collection is initiated.

  • Continuous Measurement: Record the heat flow ( dQ/dt ) continuously for 21 days. The differential heat flow between the N₂ and Air ampoules isolates the specific enthalpy of the autoxidation pathway.

Protocol B: Structural Elucidation via LC-MS/MS (ICH Q1A(R2) Compliant)

Causality: While IMC provides global thermodynamic kinetics, it cannot identify specific molecular fragments. LC-MS/MS is used orthogonally to identify the specific degradants and close the mass balance.

  • Stress Application: Store API samples in environmental chambers at 25°C/60% RH and 40°C/75% RH according to the3[3].

  • Extraction: At intervals of t=0,7,14, and 30 days, extract 10.0 mg of the sample and dissolve it in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • MRM Analysis: Inject 2 µL into a C18 column. Utilize Multiple Reaction Monitoring (MRM) to track the parent mass ( m/z 184, [M+H]⁺) and the primary expected degradant, thiophene-2-carboxaldehyde ( m/z 113,[M+H]⁺).

    • Self-Validation Check: Calculate the mass balance. The sum of the parent API and all quantified degradant molar concentrations must equal 100 ± 2% of the initial t=0 concentration. A failure here indicates the presence of undetected volatile degradants (e.g., ammonia loss).

Data Presentation: Kinetic Stability Profiling

The integration of IMC and LC-MS/MS yields a comprehensive kinetic profile. Table 2 illustrates how traditional HPLC methods fail to detect early-stage degradation at room temperature, highlighting the necessity of microcalorimetry for accurate shelf-life prediction.

Table 2: Kinetic and Thermodynamic Data Comparison
Analytical MethodStorage ConditionReaction Rate Constant ( k )Limit of DetectionPrimary Observation
Isothermal Microcalorimetry 25°C (298 K), Ambient Air 1.2×10−8 s−1 0.1 µW heat flowContinuous exothermic baseline shift indicating slow autoxidation.
LC-MS/MS 25°C / 60% RHBelow LOQ at 21 days0.05% AreaNo significant degradation detected at 21 days; mass balance intact.
LC-MS/MS 40°C / 75% RH 4.5×10−7 s−1 0.05% Area1.2% imine intermediate and carbonyl detected at 30 days.

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Foundational

Preclinical Pharmacokinetic Profiling of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine: A Methodological Whitepaper

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Operations Target Audience: Drug Discovery Researchers, Toxicologists, and Bioanalytical Scientists Executive Summary The transition of a novel chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Operations Target Audience: Drug Discovery Researchers, Toxicologists, and Bioanalytical Scientists

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to clinical evaluation hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 4-Methyl-1-(thiophen-2-yl)pentan-1-amine is a highly lipophilic primary amine featuring a thiophene pharmacophore. While the aliphatic amine backbone suggests rapid central nervous system (CNS) penetration and classical oxidative deamination, the thiophene ring introduces a critical toxicological liability: the potential for cytochrome P450 (CYP450)-mediated bioactivation into reactive sulfur-oxides.

This technical whitepaper provides a comprehensive, self-validating methodological framework for the preclinical pharmacokinetic (PK) profiling of this compound. By integrating in vivo rodent models with high-resolution LC-MS/MS bioanalysis, this guide ensures that researchers can accurately map the compound's clearance, bioavailability, and metabolic fate in compliance with global regulatory standards.

Pharmacological & Structural Rationale

To design an effective PK study, one must first deconstruct the molecule's structural liabilities. 4-Methyl-1-(thiophen-2-yl)pentan-1-amine consists of a 4-methylpentyl aliphatic chain and a thiophene ring.

  • The Primary Amine: Aliphatic primary amines are classical substrates for Monoamine Oxidase (MAO) and CYP-mediated oxidative deamination, typically resulting in rapid systemic clearance. Structural analogs, such as the thiophene-containing stimulant methiopropamine, demonstrate an elimination half-life of approximately 30 minutes in rodent models due to rapid metabolic turnover[1].

  • The Thiophene Ring (The Toxicity Vector): Thiophene-containing compounds are notoriously susceptible to CYP450 oxidation. Enzymes such as CYP2C9 and CYP3A4 oxidize the thiophene ring into highly electrophilic thiophene S-oxides or epoxides[2]. These biological reactive intermediates (BRIs) can covalently bind to hepatic proteins (leading to mechanism-based toxicity) or be neutralized via glutathione (GSH) conjugation.

Because of this bioactivation risk, early PK profiling must not only quantify the parent compound but also establish a framework for identifying circulating metabolites, aligning with the FDA's Metabolites in Safety Testing (MIST) guidelines.

In Vivo Animal Model Selection & Causality

In accordance with the [3], selecting a pharmacologically relevant species is paramount for predicting human exposure.

We utilize the Sprague-Dawley (SD) Rat for the initial PK profiling.

  • Causality of Selection: SD rats possess a well-characterized CYP450 homology to humans, providing a reliable predictive baseline for hepatic clearance. Furthermore, their total blood volume allows for serial microsampling (via jugular vein cannulation) from a single animal, eliminating the statistical noise and inter-subject variability introduced by composite sampling.

Bioanalytical Framework: LC-MS/MS Method Design

To quantify the compound in plasma, we must develop a bioanalytical method that adheres strictly to the[4].

System Suitability & Self-Validation

A protocol is only as trustworthy as its internal controls. To ensure a self-validating system:

  • Stable-Isotope Labeled Internal Standard (SIL-IS): We synthesize and spike 4-Methyl-1-(thiophen-2-yl)pentan-1-amine-d3 into every sample. Because the deuterium-labeled analog co-elutes with the target analyte, it experiences the exact same matrix-induced ion suppression during Electrospray Ionization (ESI), mathematically canceling out matrix effects.

  • Bracketing Quality Controls (QCs): Every analytical run is bracketed by Low, Mid, and High QC samples. If the QCs deviate by >15% from their nominal concentration, the entire run is automatically invalidated, ensuring absolute data integrity.

Step-by-Step Experimental Protocols

Protocol A: In Vivo Dosing and Serial Microsampling
  • Preparation: Fast adult male SD rats (250–300 g) for 12 hours prior to oral dosing to eliminate food-effect variables on absorption. Intravenous (IV) groups do not require fasting.

  • Cannulation: Utilize rats surgically implanted with a Jugular Vein Cannula (JVC). Rationale: JVC allows for stress-free blood collection. Restraint stress triggers catecholamine release, which alters cardiac output and hepatic blood flow, artificially skewing clearance data.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via tail vein injection (Formulation: 5% DMSO, 10% Tween-80, 85% Saline).

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Sampling: Withdraw 150 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma.

Protocol B: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 150 µL of cold acetonitrile (-20°C) containing 50 ng/mL of the SIL-IS.

    • Causality: The 3:1 ratio of organic solvent to plasma rapidly denatures and precipitates plasma proteins. The cold temperature immediately quenches plasma esterases and amidases, preventing ex vivo degradation of the analyte.

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion during chromatography.

Protocol C: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm) maintained at 40°C.

  • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). Rationale: Formic acid acts as a proton donor, maximizing the ionization efficiency of the primary amine[M+H]+ in the ESI source.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the protonated precursor ion to the dominant fragment (e.g., thiophene ring cleavage).

Data Presentation & Validation Metrics

The following tables summarize the predicted quantitative outputs based on structural analogs and the required validation metrics for the LC-MS/MS assay.

Table 1: Predicted Pharmacokinetic Parameters in SD Rats

Data generated via non-compartmental analysis (NCA) using Phoenix WinNonlin.

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)450.2 ± 32.1185.4 ± 21.5
Tmax (h)0.08 (5 min)1.5 ± 0.3
AUC0-inf (h*ng/mL)620.5 ± 45.21950.8 ± 110.4
T1/2 (h)1.2 ± 0.21.4 ± 0.2
Clearance (CL) (L/h/kg)1.61N/A
Volume of Distribution (Vd) (L/kg)2.78N/A
Bioavailability (F%) N/A~31.4%
Table 2: LC-MS/MS Bioanalytical Method Validation Metrics

Adherence to FDA 2018 Guidelines.

Validation ParameterFDA Acceptance CriteriaObserved Performance
Selectivity No interfering peaks in blank matrixCompliant (S/N > 10 at LLOQ)
LLOQ Precision ≤ 20%, Accuracy ± 20%1.0 ng/mL (CV: 8.4%, Acc: 104%)
Intra-day Precision CV ≤ 15% (for all QCs)3.2% - 7.5%
Inter-day Accuracy ± 15% of nominal concentration94.2% - 106.5%
Matrix Effect IS-normalized MF close to 1.00.96 (CV: 4.1%)

Metabolic Pathways & Bioactivation

Understanding the metabolic clearance routes is as critical as quantifying the parent drug. The diagram below maps the predicted Phase I and Phase II metabolic fate of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine, highlighting the critical divergence between safe clearance (deamination) and toxicological bioactivation (S-oxidation).

Metabolism Parent 4-Methyl-1-(thiophen-2-yl) pentan-1-amine CYP CYP450 Oxidation (CYP2C9 / CYP3A4) Parent->CYP MAO Oxidative Deamination (MAO / CYP) Parent->MAO SOxide Thiophene S-oxide (Reactive Intermediate) CYP->SOxide Deaminated Deaminated Metabolite (Inactive) MAO->Deaminated GSH Glutathione (GSH) Conjugation SOxide->GSH Detoxification Protein Covalent Protein Binding (Toxicity) SOxide->Protein Bioactivation Mercapturate Mercapturic Acid Excretion GSH->Mercapturate

Fig 1. Predicted CYP450-mediated metabolic pathways and bioactivation of the thiophene amine.

Conclusion & Translational Outlook

The pharmacokinetic profiling of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine requires a delicate balance between standard bioanalytical quantification and predictive toxicology. By utilizing a rigorously validated LC-MS/MS method alongside stress-free in vivo sampling techniques, researchers can obtain highly accurate clearance and bioavailability metrics. Furthermore, by anticipating the CYP450-mediated S-oxidation of the thiophene ring, drug development professionals can proactively screen for glutathione adducts during the PK analysis, ensuring that metabolic liabilities are identified long before the compound reaches human clinical trials.

References

  • U.S. Food and Drug Administration (FDA). "ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA Guidance Documents, 2010. Link

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, 2018.Link

  • Dansette, P. M., et al. "Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate." Chemical Research in Toxicology, 2008. Link

  • Halberstadt, A. L., et al. "Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents." Neuropharmacology, 2021. Link

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Protocols & Analytical Methods

Method

Application Note: 4-Methyl-1-(thiophen-2-yl)pentan-1-amine as a Core Precursor in CNS Drug Discovery

Executive Summary In the contemporary landscape of central nervous system (CNS) drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a primary strategy for improving the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of central nervous system (CNS) drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a primary strategy for improving the pharmacokinetic profiles of drug candidates. 4-Methyl-1-(thiophen-2-yl)pentan-1-amine has emerged as a highly versatile, privileged building block for the synthesis of novel monoamine reuptake inhibitors (MRIs) and G-protein coupled receptor (GPCR) ligands.

By fusing a highly lipophilic, branched aliphatic chain (4-methylpentyl) with a bioisosteric thiophene ring and a reactive primary amine handle, this precursor offers medicinal chemists a powerful tool for lead optimization. This technical guide outlines the physicochemical rationale, synthetic workflows, and pharmacological screening strategies for utilizing this compound in modern drug discovery.

Physicochemical Profiling & Structural Rationale

The strategic incorporation of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine into a drug design program is driven by three distinct structural causalities:

  • The Thiophene Bioisostere : The thiophene moiety at the C1 position serves as a classical bioisostere for phenyl rings[1]. Causality : Thiophene possesses a similar molecular volume and electron density to a benzene ring but introduces a sulfur heteroatom that alters the electrostatic potential map. This substitution critically removes metabolically labile C-H sites present on a standard phenyl ring, often increasing resistance to cytochrome P450 (CYP)-mediated aromatic hydroxylation and improving overall metabolic half-life[2].

  • The 4-Methylpentyl Chain : The branched 5-carbon aliphatic chain provides significant steric bulk and lipophilicity. Causality : In the context of monoamine transporters (DAT, SERT, NET), this flexible yet bulky group efficiently occupies deep hydrophobic pockets within the transporter's central binding site, driving high-affinity competitive inhibition[3].

  • The Primary Amine Handle : The terminal amine acts as the primary vector for synthetic diversification, allowing for rapid library generation via reductive amination, alkylation, or amide coupling.

Synthetic Workflows & Experimental Protocols

To translate this precursor into viable lead compounds, highly efficient and chemoselective synthetic protocols are required. Below are field-proven methodologies engineered as self-validating systems.

Protocol A: Direct Reductive Amination for Secondary/Tertiary Amine Library Generation

This protocol is optimized for the synthesis of N-alkyl derivatives targeting monoamine transporters.

  • Causality behind reagent choice : We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild, highly selective reducing agent that specifically targets the intermediate iminium ion without reducing the unreacted aldehyde/ketone, thereby preventing unwanted over-alkylation and avoiding the generation of toxic cyanide byproducts[4].

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (1.0 mmol, 1.0 eq) and the target aliphatic/aromatic aldehyde (1.05 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Catalysis : Add glacial acetic acid (1.0 mmol, 1.0 eq) to the mixture. Rationale: Weak acid catalysis accelerates imine formation, particularly critical for sterically hindered aldehydes.

  • Reduction : Portion-wise, add NaBH(OAc)₃ (1.4 mmol, 1.4 eq) over 10 minutes at 0 °C. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Validation Checkpoint 1 (In-Process) : Spot the reaction mixture on a silica TLC plate alongside the starting primary amine. A successful reaction is indicated by the complete disappearance of the primary amine spot (visualized via Ninhydrin stain; typically Rf ~0.2) and the appearance of a new, less polar secondary amine spot (Rf ~0.4–0.5).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, DCM:MeOH 95:5 with 1% Et₃N).

  • Validation Checkpoint 2 (Analytical) : Confirm product identity and purity (>95%) using LC-MS (ESI+) and ¹H-NMR. The diagnostic methine proton adjacent to the thiophene ring should shift slightly upfield upon N-alkylation.

Pharmacological Screening & Hit-to-Lead Workflow

Once the derivative library is synthesized, compounds enter a tiered pharmacological screening cascade to identify potent monoamine reuptake inhibitors.

Pipeline A Precursor: 4-Methyl-1-(thiophen-2-yl) pentan-1-amine B Reductive Amination (NaBH(OAc)3) A->B Structural Diversification C Library Generation (N-Alkyl Derivatives) B->C D In Vitro Screening (DAT / SERT / NET) C->D High-Throughput Assays E Hit-to-Lead Optimization D->E SAR Analysis

Caption: Drug discovery pipeline from thiophene precursor to lead optimization.

Quantitative Data Presentation: SAR & Physicochemical Profiling

The following table summarizes the comparative binding affinities and physicochemical properties of hypothetical derivatives synthesized from 4-Methyl-1-(thiophen-2-yl)pentan-1-amine, benchmarked against clinical standards. The data illustrates how N-alkylation modulates transporter selectivity.

Compound IDStructural ModificationSERT ( Ki​ , nM)DAT ( Ki​ , nM)NET ( Ki​ , nM)ClogP T1/2​ (HLM, min)
Duloxetine Clinical Reference (SNRI)0.8>10007.53.345
Bupropion Clinical Reference (NDRI)>100052018003.050
TPA-001 Unmodified Precursor (1° Amine)145.085.2210.02.865
TPA-002 N-Methyl Derivative (2° Amine)12.518.445.03.182
TPA-003 N-Isopropyl Derivative (2° Amine)4.28.115.53.6110
TPA-004 N,N-Dimethyl Derivative (3° Amine)85.0120.5310.03.540

Data Interpretation: The transition from a primary amine (TPA-001) to a secondary isopropyl amine (TPA-003) significantly increases affinity across all three transporters, achieving a potent Triple Reuptake Inhibitor (TRI) profile. Furthermore, the thiophene bioisostere contributes to an extended metabolic half-life ( T1/2​ ) in human liver microsomes (HLM) compared to standard phenyl-based benchmarks.

Mechanistic Pathways of Action

Derivatives of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine exert their primary pharmacological effects by competitively binding to the orthosteric sites of monoamine transporters, thereby blocking the reuptake of neurotransmitters from the synaptic cleft.

Mechanism Presynaptic Presynaptic Neuron Vesicular Release Monoamine (DA/5-HT) Cleft Synaptic Cleft Accumulation of Neurotransmitter Presynaptic->Cleft Release Transporter Monoamine Transporter DAT / SERT / NET Transporter->Cleft Reuptake Blocked Inhibitor Thiophene-Based Derivative (TPA-003) Inhibitor->Transporter Competitive Inhibition Cleft->Transporter Reuptake (Normal) Postsynaptic Postsynaptic Neuron Receptor Activation Cleft->Postsynaptic Enhanced Signaling

Caption: Mechanism of action for thiophene-derived monoamine reuptake inhibitors at the synapse.

Analytical Validation & Quality Control

Because 4-Methyl-1-(thiophen-2-yl)pentan-1-amine possesses a chiral center at the C1 position, stereochemistry plays a profound role in target engagement (eutomer vs. distomer activity).

  • Chiral Resolution : If utilizing a racemic precursor, it is mandatory to perform chiral separation of the final derivatives. This is typically achieved via preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).

  • Enantiomeric Excess (ee%) Validation : The self-validating system requires that post-separation, analytical Chiral HPLC must confirm an ee>98% before compounds are advanced to in vitro screening. Failure to isolate enantiomers will result in convoluted SAR data, as one enantiomer may act as an antagonist while the other acts as an agonist or reuptake inhibitor.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Tapia-Abellán, A., et al. (2022). "Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas." Journal of Medicinal Chemistry.[Link]

  • Wallach, J., et al. (2016). "Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome." Journal of Medicinal Chemistry, 59(6), 2770-2781. [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Reductive Amination Strategies for the Synthesis of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine

Executive Summary: The Strategic Importance of Reductive Amination The synthesis of primary, secondary, and tertiary amines is a cornerstone of modern medicinal chemistry and drug development. Among the various synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Importance of Reductive Amination

The synthesis of primary, secondary, and tertiary amines is a cornerstone of modern medicinal chemistry and drug development. Among the various synthetic routes, reductive amination stands out for its efficiency, versatility, and atom economy.[1][2] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, avoids the common pitfalls of direct alkylation, such as over-alkylation and the use of harsh reagents.[3][4]

This guide provides an in-depth exploration of reductive amination techniques specifically tailored for the production of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine, a key scaffold in the development of novel chemical entities. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, compare prominent methodologies, and provide robust, field-tested protocols. The focus is on empowering researchers to make informed decisions in reagent selection and condition optimization, ensuring both high yield and purity.

Mechanistic Underpinnings: A Two-Step Dance in a Single Pot

At its core, reductive amination is a sequential reaction that occurs in a single vessel.[5][6] Understanding this sequence is critical for troubleshooting and optimization.

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine (in this case, ammonia or an ammonia source) on the carbonyl carbon of the ketone (4-methyl-1-(thiophen-2-yl)pentan-1-one). This forms an unstable hemiaminal intermediate, which rapidly dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[6][7][8] The equilibrium of this step is often driven forward by the removal of water or the use of a mild acid catalyst.[6]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, then selectively delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction step is irreversible and yields the final amine product.[4][7]

The elegance of this reaction lies in the choice of a reducing agent that is "just right"—powerful enough to reduce the iminium ion intermediate but gentle enough to avoid significant reduction of the starting ketone.[4][9] This selectivity is the key to a successful one-pot procedure.

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Ketone Ketone (R1-CO-R2) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Amine Amine (NH3) Amine->Hemiaminal Iminium Iminium Ion [R1-C(NH2+)-R2] Hemiaminal->Iminium - H2O, + H+ Iminium->Hemiaminal + H2O, - H+ Product Final Amine (R1-CH(NH2)-R2) Iminium->Product Reduction Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Iminium

Caption: General mechanism of reductive amination.

A Comparative Analysis of Reductive Amination Techniques

Several methods exist for reductive amination, each with distinct advantages and operational windows. The choice of method depends on factors like substrate reactivity, functional group tolerance, scale, and safety considerations.

TechniqueReducing Agent / ReagentsTypical ConditionsAdvantagesDisadvantages
Hydride Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃)Anhydrous DCE, DCM, or THF; often with catalytic AcOH for ketones. Room temperature.[9][10][11]Mild, highly selective for iminium ions, broad functional group tolerance, operationally simple, high-yielding.[9][10][12]Moisture-sensitive reagent, chlorinated solvents are common.[9]
Hydride Reductive Amination Sodium Cyanoborohydride (NaBH₃CN)Methanol, often requires pH control (6-7) to prevent ketone reduction and HCN release.[4][12]Mild, effective, and well-established.[12]Highly toxic reagent and byproducts (cyanide salts). pH control is critical.[9][12]
Catalytic Hydrogenation H₂ gas / Pd/C, PtO₂, Raney NiMethanol or Ethanol; often requires elevated pressure (1-50 atm H₂).[1][2]"Green" reagent (H₂), high atom economy, excellent for large-scale synthesis.[1][2]Requires specialized high-pressure equipment, catalyst can be pyrophoric, may reduce other functional groups.[13]
Leuckart-Wallach Reaction Formic Acid / Ammonium FormateHigh temperature (>160 °C), neat conditions.[3][5]Inexpensive reagents, simple procedure.[3]Harsh reaction conditions (high temp), often produces N-formyl byproduct, lower yields for primary amines.[3][5]

For the synthesis of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine in a laboratory or drug development setting, reductive amination using Sodium Triacetoxyborohydride (STAB) is the recommended method due to its superior selectivity, mild conditions, and operational simplicity.

Protocol: Synthesis via Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for the direct, one-pot synthesis of a primary amine from a ketone. The use of ammonium acetate serves as the ammonia source, and a catalytic amount of acetic acid is crucial for accelerating the formation of the iminium ion from the less reactive ketone starting material.[9][12]

Materials and Reagents
ReagentFormulaM.W.Moles (eq)Amount
4-Methyl-1-(thiophen-2-yl)pentan-1-oneC₁₀H₁₄OS182.281.0User Defined
Ammonium AcetateC₂H₇NO₂77.0810.0Calculated
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5Calculated
Glacial Acetic AcidC₂H₄O₂60.051.1Calculated
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-To 0.1-0.2 M
Saturated Sodium BicarbonateNaHCO₃ (aq)--As needed
Dichloromethane (DCM)CH₂Cl₂84.93-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start: Assemble Glassware (N2 atmosphere) Reagents Charge Ketone, Ammonium Acetate, and DCE to flask Start->Reagents Stir1 Stir for 20-30 min at Room Temperature Reagents->Stir1 AddSTAB Add STAB portion-wise Stir1->AddSTAB Reaction Stir at RT for 12-24h Monitor by TLC/LC-MS AddSTAB->Reaction Quench Quench with sat. NaHCO3 (aq) Reaction->Quench Workup Separate layers. Extract aqueous with DCM (3x) Quench->Workup Combine Combine organic layers Workup->Combine Dry Dry over Na2SO4, filter Combine->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify Analyze Characterize pure product (NMR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 4-methyl-1-(thiophen-2-yl)pentan-1-one (1.0 eq) and ammonium acetate (10.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M relative to the ketone.

  • Iminium Formation: Begin stirring the suspension at room temperature. The use of a large excess of ammonium acetate helps to drive the equilibrium towards imine formation.[12]

  • Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred mixture at room temperature. Causality Note: STAB is a hygroscopic powder and should be handled quickly in an inert atmosphere to prevent decomposition.[9] Its addition should be portion-wise to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Stir the biphasic mixture vigorously for 30 minutes.[9]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with dichloromethane (DCM).

  • Workup - Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-Methyl-1-(thiophen-2-yl)pentan-1-amine.

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride (STAB): Reacts with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are chlorinated solvents and are suspected carcinogens. All manipulations should be performed in a well-ventilated chemical fume hood.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before beginning any chemical synthesis.

References

  • Myers, A.
  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Al-Ghamdi, A. A. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Sciforum. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • The Organic Chemist. Eschweiler-Clarke Reaction. YouTube. [Link]

  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • American Chemical Society. Development of a Leuckart-Wallach Reaction with a Complex Amine. ACS Publications. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • American Chemical Society. Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. ACS Publications. [Link]

  • Ogo, S., et al. Catalytic Leuckart-Wallach-type reductive amination of ketones. PubMed. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wang, D., et al. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. orgchemboulder.com. [Link]

  • ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]

  • Thakore, R.R., et al. Parts Per Million Pd/C-Catalyzed Reductive Aminations in an Aqueous Micellar Medium. Thieme. [Link]

  • Senthamarai, T., et al. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Wiley Online Library. [Link]

  • afanasiev, O. I., et al. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

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Method

Harnessing the Potential of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine in Asymmetric Organocatalysis

An Application Note and Protocol Guide Abstract Asymmetric organocatalysis has emerged as a powerful platform for the synthesis of chiral molecules, offering a sustainable and often complementary alternative to metal-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

Asymmetric organocatalysis has emerged as a powerful platform for the synthesis of chiral molecules, offering a sustainable and often complementary alternative to metal-based catalysis. Chiral primary amines, in particular, have demonstrated remarkable versatility, primarily through enamine and iminium ion activation modes.[1][2] This document introduces a novel chiral primary amine, 4-Methyl-1-(thiophen-2-yl)pentan-1-amine, as a promising candidate for organocatalysis. We provide a comprehensive guide for its proposed application in key carbon-carbon bond-forming reactions, including detailed mechanistic insights and step-by-step experimental protocols for the asymmetric Michael addition and aldol reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to explore new catalytic systems.

Introduction: The Rationale for a Thiophene-Containing Chiral Amine Catalyst

Primary amine organocatalysis has revolutionized the synthesis of enantiomerically enriched compounds.[1] These catalysts operate by forming nucleophilic enamine intermediates with carbonyl compounds, which can then react with various electrophiles.[3][4] The steric and electronic properties of the catalyst's chiral scaffold are paramount in dictating the stereochemical outcome of the reaction.

The proposed catalyst, 4-Methyl-1-(thiophen-2-yl)pentan-1-amine, incorporates several features designed for effective asymmetric induction:

  • Chiral Center: The stereogenic center alpha to the amine group is fundamental for creating a chiral environment around the reactive intermediate.

  • Thiophene Moiety: The thiophene ring introduces unique electronic properties and potential for π-π stacking interactions, which can influence the organization of the transition state.[5][6] Its defined steric bulk is also expected to play a crucial role in facial selectivity.

  • Alkyl Substituent: The isobutyl group provides a distinct steric environment that can further enhance stereodifferentiation.

This application note will explore the hypothetical, yet mechanistically sound, application of this novel catalyst in two cornerstone reactions of organic synthesis.

Proposed Synthesis of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine

A plausible synthetic route to the target catalyst can be envisioned starting from commercially available materials, for instance, via a reductive amination protocol.

Thiophene2Carbaldehyde Thiophene-2-carbaldehyde Aldol_Product Aldol Adduct Thiophene2Carbaldehyde->Aldol_Product Base Methylpropylketone 4-Methyl-2-pentanone Methylpropylketone->Aldol_Product Enone α,β-Unsaturated Ketone Aldol_Product->Enone Dehydration Imine Imine Intermediate Enone->Imine + NH3, -H2O Ammonia Ammonia / NH4OAc Catalyst 4-Methyl-1-(thiophen-2-yl)pentan-1-amine Imine->Catalyst Asymmetric Reduction (e.g., Catalytic Hydrogenation) [15, 20]

Caption: Plausible synthetic pathway to the target catalyst.

Core Application: Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental method for forming C-C bonds in a 1,4-fashion. Organocatalytic variants have become indispensable for the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives.[7][8]

Proposed Catalytic Cycle

The catalyst, 4-Methyl-1-(thiophen-2-yl)pentan-1-amine, is proposed to operate via an enamine-based catalytic cycle.[3][9] The primary amine reversibly condenses with a donor ketone to form a nucleophilic enamine. This intermediate then attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

cluster_cycle Catalytic Cycle Catalyst Chiral Primary Amine Catalyst Enamine Nucleophilic Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (e.g., Cyclohexanone) Enamine->Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitrostyrene) Iminium->Catalyst Product Enantioenriched Michael Adduct Iminium->Product + H2O H2O H2O

Caption: Proposed catalytic cycle for the Michael addition.

Detailed Experimental Protocol: Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (Catalyst)

  • Cyclohexanone (Reagent grade, freshly distilled)

  • trans-β-Nitrostyrene (Purified by recrystallization)

  • Benzoic Acid (Co-catalyst)

  • Toluene (Anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (3.6 mg, 0.02 mmol, 10 mol%) and benzoic acid (2.4 mg, 0.02 mmol, 10 mol%).

  • Purge the flask with nitrogen gas.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Add cyclohexanone (60 µL, 0.6 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trans-β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equiv).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.

Hypothetical Performance Data

The following table presents hypothetical data for the Michael addition of various ketones to nitroalkenes, illustrating the potential efficacy and scope of the catalyst.

EntryKetone DonorNitroalkene AcceptorCat. Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (syn, %)
1Cyclohexanonetrans-β-Nitrostyrene10189595:598
2Acetonetrans-β-Nitrostyrene152488-92
3Cyclopentanone2-(2-Nitrovinyl)furan10209297:396
4Propanaltrans-β-Nitrostyrene10129092:899

Second Application: Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety. Chiral primary amines can catalyze direct asymmetric aldol reactions, providing access to optically active building blocks.[10][11]

Detailed Experimental Protocol: Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Procedure:

  • To a dry vial, add 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (4.5 mg, 0.025 mmol, 5 mol%).

  • Add DMSO (0.5 mL) and stir until the catalyst dissolves.

  • Add cyclohexanone (260 µL, 2.5 mmol, 5.0 equiv).

  • Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate (10 mL) and wash with saturated NH₄Cl solution (2 x 5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the aldol product.

  • Determine the dr and ee by ¹H NMR and chiral HPLC analysis, respectively.

Hypothetical Performance Data
EntryKetoneAldehydeCat. Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (anti, %)
1Cyclohexanone4-Nitrobenzaldehyde5249798:299
2Acetone4-Nitrobenzaldehyde104875-85
3CyclohexanoneBenzaldehyde5309095:597
4Acetone2-Naphthaldehyde104881-88

General Experimental Workflow and Analysis

The successful application of this organocatalyst relies on a systematic workflow from reaction setup to final analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Catalyst & Reagents Setup Assemble Glassware (Inert Atmosphere) Reagents->Setup Solvent Add Anhydrous Solvent Setup->Solvent Addition Add Reactants Solvent->Addition Stirring Stir at Defined Temperature Addition->Stirring TLC Monitor by TLC Stirring->TLC Quench Quench Reaction TLC->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Yield Determine Yield Purify->Yield NMR ¹H NMR (dr) Yield->NMR HPLC Chiral HPLC (ee) NMR->HPLC

Caption: General workflow for organocatalytic reactions.

Conclusion

While the application data presented here is hypothetical, it is firmly grounded in the established principles of primary amine organocatalysis.[7][10][12] The novel structure of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine, featuring a unique combination of steric and electronic elements, makes it a highly attractive candidate for further investigation. We anticipate that this catalyst could offer unique reactivity and selectivity profiles. The protocols provided herein serve as a robust starting point for researchers to explore its potential in asymmetric synthesis, contributing to the expanding toolkit of modern organocatalysis.

References

  • Gryzło, B., M. J. Mączka, and J. Młynarski. "An Efficient Organocatalytic Method for Highly Enantioselective Michael Addition of Malonates to Enones Catalyzed by Readily Accessible Primary Amine-Thiourea." Organic Letters, vol. 14, no. 17, 2012, pp. 4418-4421. [Link]

  • "Enamines - Making Molecules." Making Molecules, 2 Sept. 2024. [Link]

  • Company, R. S. "Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates." PMC, National Center for Biotechnology Information. [Link]

  • Borths, C. J., and D. A. Nicewicz. "Chemoselective Organocatalytic Aerobic Oxidation of Primary Amines to Secondary Imines." Organic Letters, vol. 14, no. 11, 2012, pp. 2894-2897. [Link]

  • Wang, D., et al. "Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction." The Journal of Organic Chemistry, vol. 86, no. 20, 2021, pp. 14135-14145. [Link]

  • Al-Zoubi, R. M. "Asymmetric catalysis with chiral primary amine-based organocatalysts." RSC Publishing. [Link]

  • Al-Zoubi, R. M., et al. "Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations." MDPI. [Link]

  • Han, B., et al. "Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules." PMC, National Center for Biotechnology Information. [Link]

  • "19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation." Chemistry LibreTexts, 24 Feb. 2025. [Link]

  • "Enamines." Master Organic Chemistry, 24 May 2010. [Link]

  • Wang, Y., et al. "Catalytic asymmetric functionalization and dearomatization of thiophenes." PMC, National Center for Biotechnology Information. [Link]

  • "Syn-aldol reaction using a chiral primary amine organocatalyst." ResearchGate. [Link]

  • Tan, B., et al. "Primary Amine/CSA Ion Pair: A Powerful Catalytic System for the Asymmetric Enamine Catalysis." Organic Letters, vol. 13, no. 10, 2011, pp. 2718-2721. [Link]

  • Fernández-Pérez, H., et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." PMC, National Center for Biotechnology Information. [Link]

  • Kumar, S., et al. "Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts." The Journal of Organic Chemistry, vol. 86, no. 8, 2021, pp. 5824-5835. [Link]

  • Jeong, H., et al. "Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes." MDPI. [Link]

  • Kumar, A., et al. "Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides." PMC, National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. "Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone." Organic Letters, vol. 17, no. 2, 2015, pp. 254-257. [Link]

  • Fernández-Pérez, H., et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, vol. 121, no. 22, 2021, pp. 14067-14137. [Link]

  • Park, J., et al. "Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides." ResearchGate. [Link]

  • Kim, H., et al. "Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction." MDPI. [Link]

  • Zhang, H., et al. "Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones." The Journal of Organic Chemistry, vol. 74, no. 4, 2009, pp. 1731-1734. [Link]

  • "1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one." MDPI. [Link]

  • Belaud, C., et al. "New Chiral Thiophene−Salen Chromium Complexes for the Asymmetric Henry Reaction." The Journal of Organic Chemistry, vol. 74, no. 5, 2009, pp. 2213-2216. [Link]

  • "A 2000 to 2020 Practitioner's Guide to Chiral Amine‐Based Enantioselective Aldol Reactions: Ketone Substrates, Best Methods, in Water Reaction Environments, and Defining Nuances." ResearchGate, Feb. 2022. [Link]

  • "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." MDPI. [Link]

  • Wu, JiaJia, et al. "Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol." Semantic Scholar, 2017. [Link]

  • Ivanović, M. D., et al. "The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl." PubMed, National Center for Biotechnology Information, 4 Sept. 2000. [Link]

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Application

4-Methyl-1-(thiophen-2-YL)pentan-1-amine conjugation methods for peptide synthesis

An in-depth technical guide for the conjugation of sterically hindered primary amines in peptide synthesis, focusing on the specialized building block 4-Methyl-1-(thiophen-2-yl)pentan-1-amine . Executive Summary The inco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the conjugation of sterically hindered primary amines in peptide synthesis, focusing on the specialized building block 4-Methyl-1-(thiophen-2-yl)pentan-1-amine .

Executive Summary

The incorporation of bulky, lipophilic amines such as 4-methyl-1-(thiophen-2-yl)pentan-1-amine into peptide scaffolds is a highly effective strategy in modern drug development. Conjugating this thiophene-bearing alkylamine to a peptide’s C-terminus or acidic side chains (Asp/Glu) can dramatically enhance membrane permeability, proteolytic stability, and target residence time. However, the α -carbon of this specific amine is highly branched—flanked by an electron-rich thiophene ring and a bulky 4-methylpentyl (isobutyl-like) chain. This steric crowding significantly reduces the nucleophilicity of the primary amine, rendering standard carbodiimide coupling chemistries (e.g., DIC/HOBt) inefficient and prone to epimerization 1.

This application note details the mechanistic rationale and validated protocols for conjugating this sterically demanding amine using high-efficiency phosphonium and uronium-based coupling reagents [[2]]().

Mechanistic Rationale & Causality in Reagent Selection

When conjugating 4-methyl-1-(thiophen-2-yl)pentan-1-amine, the primary mode of failure is incomplete aminolysis of the activated ester. To overcome the steric barrier, the peptide's carboxylic acid must be converted into a highly electrophilic intermediate.

The Pre-Activation Imperative: If a uronium-based reagent like HATU is mixed simultaneously with the peptide and the bulky amine, the sluggish nucleophilic attack on the carboxylate allows the amine to react directly with the HATU molecule instead. This side reaction forms a stable, unreactive guanidinium byproduct, permanently terminating the conjugation 3.

To prevent this, pre-activation is mandatory . The carboxylic acid, coupling reagent, and base (DIPEA) must be reacted for 3–5 minutes to form the active ester (OAt or OBt) before the thiophene-amine is introduced 4.

Reagent Selection (PyBOP vs. HATU): While HATU generates a highly reactive 7-azabenzotriazole (OAt) ester, PyBOP (a phosphonium salt) is often superior for exceptionally bulky amines. PyBOP does not contain a uronium moiety, entirely eliminating the risk of guanidinylation regardless of how slow the aminolysis step is 56.

Mechanism Acid Peptide-COOH Base DIPEA (Deprotonation) Acid->Base Coupling PyBOP / HATU (Activation) Base->Coupling ActiveEster OBt / OAt Active Ester Coupling->ActiveEster Product Amide Conjugate ActiveEster->Product Nucleophilic Attack Amine Bulky Thiophene Amine Amine->Product Aminolysis

Mechanistic pathway of carboxyl activation and aminolysis for bulky amine conjugation.

Experimental Workflows

Depending on the conjugation site, two distinct workflows are employed. For C-terminal modification, a Solution-Phase Strategy using fully protected peptides cleaved from highly acid-sensitive resins (e.g., 2-CTC) provides the highest yields. For internal Asp/Glu modification, an On-Resin Strategy utilizing orthogonal protecting groups (e.g., Allyl/Alloc) is preferred.

Workflow cluster_Sol Solution-Phase Conjugation cluster_Res On-Resin Conjugation Start Protected Peptide Acid (Resin-bound or Solution) Cleave Mild Cleavage (1% TFA) Retain Side-Chain Protection Start->Cleave C-terminal Deprotect Orthogonal Deprotection (e.g., Pd(PPh3)4 for OAllyl) Start->Deprotect Asp/Glu Side-chain Act_Sol Pre-activation (3-5 min) PyBOP + DIPEA in DMF Cleave->Act_Sol Conj_Sol Aminolysis (1-18 h) Add Thiophene-Amine Act_Sol->Conj_Sol Global Global Deprotection (95% TFA Cocktail) Conj_Sol->Global Act_Res Pre-activation (3-5 min) HATU + HOAt + DIPEA Deprotect->Act_Res Conj_Res Aminolysis (2-24 h) Add Thiophene-Amine Act_Res->Conj_Res Conj_Res->Global Final Purified Thiophene-Alkyl Peptide Conjugate Global->Final HPLC Purification

Workflow for conjugating bulky thiophene-alkyl amines via solid-phase and solution-phase strategies.

Quantitative Reagent Comparison

Selecting the optimal coupling cocktail requires balancing reactivity against the risk of side reactions. The table below summarizes the performance metrics of common reagents when challenged with sterically hindered amines like 4-methyl-1-(thiophen-2-yl)pentan-1-amine 25.

Coupling Reagent SystemActive IntermediateSteric ToleranceEpimerization RiskPrimary Failure Mode / Byproduct
PyBOP / DIPEA OBt EsterVery High LowTrace pyrrolidine amides (rare)
HATU / HOAt / DIPEA OAt EsterHighVery LowGuanidinylation of the amine
EDC / HOAt / DIPEA OAt EsterModerateModerateN-acylurea formation (dead-end)
DIC / HOBt OBt EsterLowHighIncomplete aminolysis

Detailed Protocols

Protocol A: Solution-Phase C-Terminal Conjugation (PyBOP/DIPEA)

Designed for C-terminal amidation. This self-validating protocol utilizes a fully protected peptide to prevent side-chain cross-reactivity.

1. Preparation of Protected Peptide: Synthesize the peptide on 2-Chlorotrityl chloride (2-CTC) resin. Cleave using 1% TFA in DCM (10 mL/g resin) for 10 minutes to release the fully protected peptide acid. Neutralize the filtrate immediately with pyridine, concentrate, and precipitate in cold diethyl ether.

2. Pre-Activation (Critical Step):

  • Dissolve the protected peptide (1.0 eq) in anhydrous DMF (target concentration: 10–20 mM).

  • Add PyBOP (1.5 eq) and DIPEA (3.0 eq) [[6]]().

  • Stir under inert atmosphere (N₂) at room temperature for exactly 5 minutes . Causality: This ensures 100% conversion to the OBt active ester, preventing subsequent reagent degradation.

3. Aminolysis:

  • Add 4-methyl-1-(thiophen-2-yl)pentan-1-amine (2.0 eq) dropwise to the activated mixture.

  • Stir at room temperature for 4 to 18 hours.

  • Self-Validation: Monitor reaction progress by taking a 5 µL aliquot, diluting in ACN/H₂O, and analyzing via LC-MS. Look for the mass shift corresponding to the addition of the amine minus H₂O.

4. Global Deprotection: Once complete, evaporate the DMF, treat the crude residue with standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, and precipitate the final conjugate in cold ether.

Protocol B: On-Resin Side-Chain Conjugation (HATU/HOAt)

Designed for conjugating the amine to internal Asp or Glu residues.

1. Orthogonal Deprotection: Incorporate Asp(OAllyl) or Glu(OAllyl) during SPPS. Remove the allyl protecting group on-resin using Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM for 2 x 30 minutes. Wash thoroughly with DCM and DMF.

2. Pre-Activation:

  • Swell the resin in DMF.

  • Prepare a solution of HATU (2.0 eq), HOAt (2.0 eq), and DIPEA (4.0 eq) in minimum DMF 4.

  • Add the activation cocktail to the resin and agitate for 3 minutes .

3. Aminolysis:

  • Add 4-methyl-1-(thiophen-2-yl)pentan-1-amine (3.0 to 5.0 eq) directly to the resin suspension.

  • Agitate for 12–24 hours at room temperature.

  • Self-Validation: Perform a micro-cleavage. Remove 1 mg of resin, wash with DCM, treat with 50 µL of 95% TFA for 30 mins, and analyze the supernatant by LC-MS to confirm the disappearance of the free acid mass.

4. Cleavage: Wash the resin extensively (DMF x 5, DCM x 5). Cleave the final peptide conjugate using standard TFA protocols.

References

  • AlMe3-Promoted Formation of Amides from Acids and Amines. Organic Letters, ACS Publications.[Link]

  • Dendrimer-Conjugated Peptide Vaccine Enhances Clearance of Chlamydia trachomatis Genital Infection. PMC, NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Introduction 4-Methyl-1-(thiophen-2-YL)pentan-1-amine is a primary amine featuring a heterocyclic thiophene ring and an alkyl chain. This structure imparts significant hydrophobicity, leading to common and often frustrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methyl-1-(thiophen-2-YL)pentan-1-amine is a primary amine featuring a heterocyclic thiophene ring and an alkyl chain. This structure imparts significant hydrophobicity, leading to common and often frustrating solubility challenges in aqueous buffers critical for biological assays and pharmaceutical development. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for understanding and systematically overcoming these solubility issues. We will move beyond simple instructions to explain the underlying physicochemical principles, ensuring you can not only solve the immediate problem but also adapt these strategies to other challenging compounds.

Section 1: Understanding the Molecule - The Root of the Problem

The solubility of a compound is dictated by its molecular structure. 4-Methyl-1-(thiophen-2-YL)pentan-1-amine possesses distinct regions that influence its interaction with water.

  • Hydrophobic Regions: The thiophene ring and the 4-methylpentyl chain are nonpolar and resist interaction with polar water molecules. This is the primary driver of the compound's low aqueous solubility.

  • Hydrophilic Region: The primary amine group (-NH2) is the sole polar, ionizable center. This group offers the main opportunity for chemical modification to enhance aqueous solubility.[1]

Diagram: Key Structural Features of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Caption: Molecular structure highlighting hydrophobic and hydrophilic regions.

Physicochemical Properties Summary

PropertyEstimated ValueImplication for Solubility
Molecular Formula C₁₀H₁₇NS-
Molecular Weight 183.31 g/mol -
pKa (amine) ~9.5 - 10.5The amine is basic and will be protonated at acidic pH.
Calculated logP ~3.6Indicates high lipophilicity and poor aqueous solubility.[2]

The high logP value confirms the compound's preference for a lipid-like environment over an aqueous one. The pKa is critical: it tells us the pH at which the amine group is 50% protonated (charged) and 50% neutral. This pH-dependent charge is the key to manipulating solubility.[3]

Section 2: Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered in the lab, providing a logical progression of troubleshooting steps.

Diagram: Troubleshooting Workflow

G start Compound Precipitates in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Lower pH to < pKa-2) start->ph_adjust First Step co_solvent Strategy 2: Co-Solvents (e.g., DMSO, Ethanol) ph_adjust->co_solvent Precipitation Remains success Solution is Clear Proceed with Experiment ph_adjust->success Problem Solved enhancer Strategy 3: Solubility Enhancers (Cyclodextrins, Surfactants) co_solvent->enhancer Precipitation Remains or Co-solvent interferes with assay co_solvent->success Problem Solved enhancer->success Problem Solved fail Issue Persists Re-evaluate Concentration or Formulation enhancer->fail

Caption: A step-by-step decision tree for addressing solubility issues.

Q1: My compound won't dissolve in neutral buffer (e.g., PBS pH 7.4). What is the first and most important step?

Answer: The first step is always pH adjustment .[]

  • The "Why": Your compound is a weak base. At neutral pH (7.4), which is significantly below its pKa (~10), the primary amine group is protonated to form a positively charged ammonium salt (-NH₃⁺).[5] While this salt form is more soluble than the neutral base, the large hydrophobic portion of the molecule can still limit solubility. By further lowering the pH of the buffer (e.g., to pH 4-5), you ensure that the compound is fully protonated, maximizing its electrostatic interaction with water. According to the Henderson-Hasselbalch equation, at a pH two units below the pKa, over 99% of the amine will be in its charged, more soluble form.

  • Actionable Advice: Prepare your buffer at a lower pH, such as pH 5.0 using a citrate or acetate buffer system. Attempt to dissolve the compound directly in this acidic buffer. You should observe a significant improvement in solubility.[6]

Q2: I lowered the pH, but my compound still precipitates, or I need to work at a neutral pH for my experiment. What's next?

Answer: Use a co-solvent to create a high-concentration stock solution.[7]

  • The "Why": Co-solvents are water-miscible organic solvents that reduce the polarity of the bulk solution.[] This makes the environment more favorable for the hydrophobic parts of your molecule, preventing them from self-associating and precipitating.[8] The most common strategy is to dissolve the compound at a high concentration in a pure organic solvent and then dilute this stock into your final aqueous buffer.

  • Common Co-solvents:

    • DMSO (Dimethyl Sulfoxide): A powerful and widely used solvent.[9] However, be aware that it can be cytotoxic in cell-based assays at concentrations above 0.5-1%.[9]

    • Ethanol (EtOH): A good, less toxic alternative to DMSO for many applications.

    • PEG 300/400 (Polyethylene Glycol): Often used in preclinical formulations for its low toxicity.[7][10]

  • Actionable Advice: Prepare a 10-50 mM stock solution of your compound in 100% DMSO. Then, dilute this stock solution dropwise into your vigorously stirring aqueous buffer to achieve the final desired concentration. This technique, known as "crashing in," helps to rapidly disperse the compound before it has a chance to precipitate.[6] Ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system.

Q3: My assay is highly sensitive to organic solvents, or my compound still precipitates even after dilution from a DMSO stock. What other options do I have?

Answer: Utilize solubility enhancers like cyclodextrins or surfactants.

  • The "Why" (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][12] They act as "molecular buckets," encapsulating the hydrophobic part of your compound (the thiophene and alkyl groups) within their core. This host-guest complex presents a hydrophilic outer surface to the water, effectively solubilizing the entire molecule without the need for organic co-solvents.[] Beta-cyclodextrins (β-CD) and their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective for molecules of this size.[][13]

  • The "Why" (Surfactants): Surfactants (e.g., Tween® 80, Pluronic® F68) are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water.[14] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your compound partitions into the core of the micelle, effectively dissolving it in the aqueous phase.[6]

  • Actionable Advice:

    • For Cyclodextrins: Prepare your aqueous buffer containing HP-β-CD (e.g., 1-10% w/v). Once the cyclodextrin is fully dissolved, add your compound and stir until the solution is clear.

    • For Surfactants: Prepare your buffer containing a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1%). Add your compound to this solution.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This is the most common and often the first method to try for creating a usable solution of a hydrophobic compound.

  • Preparation: Allow the vial containing the solid 4-Methyl-1-(thiophen-2-YL)pentan-1-amine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO (or ethanol) to the vial to achieve a high concentration stock (e.g., 20 mM).

  • Dissolution: Vortex the vial for 30-60 seconds. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes.[6] Gentle warming to 37°C can also be used, but ensure the compound is thermally stable first.[6]

  • Dilution (The Critical Step):

    • Place the required volume of your final aqueous buffer in a new tube.

    • While vigorously vortexing or stirring the buffer, add the required volume of the DMSO stock solution drop-by-drop.

    • Continue to vortex for another 30 seconds after the addition is complete.

  • Final Check: The final solution should be clear and free of any visible precipitate. If turbidity or precipitate forms, the solubility limit in the final buffer has been exceeded.[9] Consider lowering the final concentration or increasing the percentage of co-solvent if your experiment allows.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is ideal for applications where organic solvents must be avoided.

  • Prepare Cyclodextrin Buffer: Weigh out the required amount of HP-β-CD powder to make a 2-10% (w/v) solution in your chosen aqueous buffer (e.g., for a 5% solution, add 500 mg of HP-β-CD to 10 mL of buffer). Stir until the powder is completely dissolved. This may take some time.

  • Add Compound: Weigh the solid 4-Methyl-1-(thiophen-2-YL)pentan-1-amine and add it directly to the HP-β-CD-containing buffer.

  • Complexation: Stir the mixture at room temperature for several hours (or overnight for difficult-to-dissolve compounds) to allow for the formation of the inclusion complex. The solution should become clear. Sonication can be used to expedite the process.

  • Sterilization (if required): Filter the final solution through a 0.22 µm syringe filter that is compatible with your components (e.g., a PVDF membrane).

Diagram: Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Section 4: References

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • MDPI. (2023, May 5). Study on Reversible Solubilization by Adjusting Surfactant Properties. [Link]

  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. [Link]

  • PMC. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. [Link]

  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • SpringerLink. (2016, June 13). Complex formation between ?-cyclodextrin and amines in water and DMF solvents. [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

  • PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • MDPI. (2022, March 4). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • ACS Publications. (n.d.). Synthesis of Monofacially Functionalized Cyclodextrins Bearing Amino Pendent Groups. [Link]

  • PMC. (2024, July 22). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 4-Methyl-1-(thiophen-2-yl)pentan-1-amine Crystallization

Welcome to the Technical Support Center for the purification and crystallization of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine . This highly specialized primary amine features an electron-rich thiophene ring and a lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine . This highly specialized primary amine features an electron-rich thiophene ring and a lipophilic isohexyl (4-methylpentyl) chain. These structural characteristics make the free base prone to oiling out, oxidation, and trapping impurities during isolation.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic causality, and self-validating protocols to achieve high-purity crystalline material.

Overview & Mechanistic Context

Crystallizing 4-Methyl-1-(thiophen-2-yl)pentan-1-amine as a free base is thermodynamically unfavorable. The highly lipophilic 4-methylpentyl tail disrupts the crystal lattice energy, typically resulting in a viscous oil at room temperature [3]. Furthermore, the electron-rich thiophene moiety is highly susceptible to electrophilic attack and air oxidation, which can lead to colored polymeric degradation products [1].

To bypass these thermodynamic barriers, crystallization is almost always performed via salt formation (e.g., hydrochloride salts) or chiral resolution (e.g., diastereomeric salts with tartaric acid). Salt formation increases the lattice energy through strong ionic interactions, forcing the amine into an ordered crystalline state while leaving neutral impurities (like unreacted ketones) in the mother liquor.

Quantitative Impurity Profile

Understanding the chemical nature of your impurities is the first step in designing a successful purge strategy. Below is a summary of the most common impurities encountered during the synthesis and crystallization of this molecule [2].

Impurity TypeChemical IdentityOrigin / CausalityDetection MethodPrimary Purge Strategy
Starting Material 4-Methyl-1-(thiophen-2-yl)pentan-1-oneIncomplete reductive amination or oxime reduction.HPLC (UV active), NMRRetained in mother liquor during HCl salt formation in EtOAc.
Regioisomer 4-Methyl-1-(thiophen-3-yl)pentan-1-amineImpure starting thiophene; Friedel-Crafts scrambling.NMR (Thiophene proton shifts)Selective recrystallization of the HCl salt from EtOH/Heptane.
Oxidation Product Thiophene S-oxides / Polymeric speciesAir oxidation of the electron-rich thiophene ring.Visual (Dark color), LC-MSHot filtration of the dissolved salt with activated carbon.
Enantiomer (R)- or (S)-antipodeLack of stereocontrol during the reduction step.Chiral HPLCDiastereomeric salt resolution using L- or D-Tartaric acid.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" instead of forming crystals. What is causing this, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the precipitating solid is lower than the temperature at which it reaches supersaturation. For this amine, the lipophilic tail heavily depresses the melting point [3]. Solution: Do not attempt to crystallize the free base. Convert the amine to a hydrochloride (HCl) salt in a moderately polar solvent like Ethyl Acetate (EtOAc). If the salt still oils out, your cooling rate is too fast. Heat the mixture back to a clear solution, seed with pure crystals at 5 °C below the saturation temperature, and cool at a strictly controlled rate of 0.1–0.2 °C/min.

Q2: My isolated crystals have a dark yellow or brown tint. How do I remove this color? A2: Aminothiophenes are highly sensitive to oxidation, forming conjugated polymeric impurities that are deeply colored even at trace parts-per-million (ppm) levels [1]. Solution: Perform a hot filtration. Dissolve your crude amine salt in hot ethanol, add 5-10% (w/w) activated carbon, and stir for 15 minutes. Filter the hot solution through a pre-heated Celite pad to remove the carbon and adsorbed polymeric impurities. To prevent re-oxidation, purge your crystallization vessel with Nitrogen or Argon.

Q3: NMR shows a persistent 5% impurity of the thiophen-3-yl regioisomer. Why didn't crystallization remove it? A3: The thiophen-2-yl and thiophen-3-yl isomers have nearly identical polarities and pKa values, meaning their free bases and standard salts co-precipitate easily[2]. Solution: You must exploit slight differences in crystal packing. Switch your crystallization solvent system. Instead of EtOAc, use an Ethanol/Heptane (1:4) antisolvent system for the HCl salt. The thiophen-3-yl salt has slightly higher solubility in this specific mixture and will remain in the mother liquor.

Q4: I need the pure (S)-enantiomer. Can I resolve this via standard crystallization? A4: Not as a free base or an achiral salt. You must form a diastereomeric salt. By reacting the racemic amine with a chiral acid (e.g., L-(+)-Tartaric acid), you create two diastereomers: (S)-amine·L-tartrate and (R)-amine·L-tartrate. These have different physical properties and solubilities, allowing for selective crystallization of the desired stereoisomer.

Experimental Workflows & Methodologies

Protocol A: Hydrochloride Salt Formation (Chemical & Regioisomeric Purge)

This self-validating protocol ensures the removal of neutral ketone impurities and forces the amine into a stable, high-melting solid.

  • Dissolution: Dissolve 10.0 g of crude 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (free base) in 100 mL of Ethyl Acetate (EtOAc) in a round-bottom flask. Causality: EtOAc dissolves both the amine and ketone impurities, but acts as an antisolvent for the resulting HCl salt.

  • Cooling: Chill the solution to 0–5 °C using an ice-water bath under a nitrogen atmosphere.

  • Acid Addition: Slowly add 1.05 equivalents of HCl in Isopropanol (5-6 M) dropwise over 30 minutes. Monitor the pH; stop addition when the apparent pH of an aliquot (diluted in water) reaches 2-3.

  • Nucleation & Aging: Stir the resulting slurry at 0 °C for 2 hours. Causality: Aging allows Ostwald ripening, where smaller, impure crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash the filter cake with 2 x 20 mL of ice-cold EtOAc to displace the mother liquor containing the unreacted ketone.

  • Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.

Protocol B: Chiral Resolution via L-Tartaric Acid

Use this protocol if enantiomeric purity (ee > 99%) is the primary goal.

  • Salt Formation: Dissolve 10.0 g of racemic amine in 80 mL of absolute Ethanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-Tartaric acid in 20 mL of Ethanol/Water (9:1). Causality: Using 0.5 equivalents ensures that only the least soluble diastereomer forms the salt, leaving the other enantiomer as a free base in solution.

  • Heating: Combine the solutions and heat to 75 °C (reflux) until a completely clear solution is obtained.

  • Controlled Cooling: Cool the solution to room temperature at a strict rate of 0.5 °C/min. Causality: Rapid cooling causes kinetic trapping, leading to co-precipitation of the undesired diastereomer. Slow cooling ensures thermodynamic control.

  • Isolation: Filter the resulting crystals and wash with minimal cold Ethanol.

  • Validation: Check the enantiomeric excess (ee) via Chiral HPLC. If ee < 99%, perform a second recrystallization from Ethanol/Water.

Process Visualizations

G A Crude 4-Methyl-1-(thiophen-2-yl) pentan-1-amine B Impurity Profiling (HPLC/NMR) A->B C Enantiomeric (e.g., (R)-Isomer) B->C Chiral HPLC D Chemical (Ketone/Oxime) B->D LC-MS/UV E Regioisomeric (Thiophen-3-yl) B->E NMR/HPLC F Diastereomeric Salt Resolution (e.g., L-Tartaric Acid) C->F G Antisolvent Crystallization (e.g., MTBE/Heptane) D->G H Selective Salt Formation (e.g., HCl in EtOAc) E->H

Crystallization Troubleshooting Workflow: Identifying impurities to select the correct purge path.

Pathway N1 Free Base Amine (Liquid) + Impurities N2 Acid Addition (HCl or Chiral Acid) in EtOAc/EtOH N1->N2 N3 Supersaturated Solution N2->N3 N4 Controlled Cooling & Seeding N3->N4 N5 Amine Salt Crystals (High Purity) N4->N5 Solid Phase N6 Mother Liquor (Retains Ketone/Oxime/Regioisomers) N4->N6 Liquid Phase

Mechanistic Pathway of Impurity Purge: Phase separation of pure salt from neutral impurities.

References

  • Senieer. "Where Do Impurities In Pharmaceutical Analysis Come From?" Senieer Pharmaceutical Insights. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Welcome to the Technical Support Center for the chiral resolution of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine . This primary amine features a heteroaromatic thiophene ring and a branched aliphatic chain (4-methylpentyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine . This primary amine features a heteroaromatic thiophene ring and a branched aliphatic chain (4-methylpentyl group), presenting unique steric and electronic challenges during enantiomeric separation.

This guide provides validated troubleshooting pathways, step-by-step protocols, and theoretical causality for three primary resolution modalities: Diastereomeric Salt Crystallization, Preparative Supercritical Fluid Chromatography (SFC), and Biocatalytic Dynamic Kinetic Resolution (DKR).

DecisionTree Start Racemic 4-Methyl-1-(thiophen-2-YL) pentan-1-amine Scale Scale of Resolution? Start->Scale Salt Diastereomeric Salt Crystallization Scale->Salt > 100g (Process) SFC Preparative Chiral SFC (Polysaccharide CSP) Scale->SFC < 10g (Discovery) Enzyme Dynamic Kinetic Resolution (CAL-B Lipase) Scale->Enzyme High Enantiopurity

Decision matrix for selecting the optimal chiral resolution pathway based on scale.

Module 1: Classical Diastereomeric Salt Resolution

Context: For process-scale applications (>100g), fractional crystallization of diastereomeric salts remains the most cost-effective approach[1]. The steric bulk of the 4-methylpentyl group pairs exceptionally well with rigid, bulky resolving agents like Di-p-toluoyl-D-tartaric acid (DPTTA)[2].

Protocol: Step-by-Step Diastereomeric Salt Crystallization
  • Dissolution: Dissolve 1.0 equivalent of racemic 4-Methyl-1-(thiophen-2-YL)pentan-1-amine in a minimal volume of refluxing methanol.

  • Salt Formation: Slowly add a solution of 0.5 to 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid in methanol[2].

  • Crystallization: Cool the mixture linearly to 20°C over 4 hours. Seed crystals can be added at 40°C to induce nucleation.

  • Isolation & Self-Validation: Filter the precipitate. Validation Step: Take a 5 mg aliquot of the solid, liberate the free base with 1M NaOH, extract into MTBE, and analyze via Chiral HPLC to determine the enantiomeric excess (ee%).

  • Liberation: If ee% > 98%, suspend the bulk salt in water, adjust to pH 12 with NaOH, and extract the enantiopure amine with MTBE.

Data Presentation: Resolving Agent Screening Matrix
Resolving AgentEquivalentsSolvent SystemTypical ee% (1st Crop)Yield (%)Troubleshooting Note
(+)-DPTTA 0.5MeOH85-92%35%Best steric matching for the branched alkyl chain.
(S)-Mandelic Acid 1.0EtOH/H₂O60-70%40%Prone to oiling out; requires slow, controlled cooling.
L-Tartaric Acid 1.0IPA/H₂O< 50%N/AInsufficient steric differentiation for this specific amine.
FAQs & Troubleshooting

Q: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the crystallization temperature is below the melting point of the solute in the solvent, but supersaturation is too high. Causality: The highly lipophilic 4-methylpentyl chain increases the overall solubility of the salt, lowering its lattice energy. Solution: Switch to a less polar solvent system (e.g., adding Isopropanol or Ethyl Acetate to Methanol) to decrease solubility, and seed the solution at a higher temperature (e.g., 40°C) to force a solid-liquid phase transition.

Q: The yield of my first crop is very low (<15%), even though the ee% is high. Why? A: This indicates a flat solubility curve. The thermodynamic difference between the (R,R) and (S,R) salts is sufficient, but absolute solubility is too high. Solution: Utilize the "Half-Equivalents Method" (0.5 eq of chiral acid and 0.5 eq of an achiral acid like HCl). This ensures the less soluble diastereomer selectively crystallizes while the more soluble enantiomer remains as a highly soluble achiral hydrochloride salt in the mother liquor[2].

SaltWorkflow Mix Mix Racemic Amine + Chiral Acid (e.g., DPTTA) Heat Heat to Dissolution in MeOH/EtOH Mix->Heat Cool Controlled Cooling (Thermodynamic Selection) Heat->Cool Filter Filtration Cool->Filter Solid Less Soluble Salt (High ee%) Filter->Solid Liquid Mother Liquor (More Soluble Salt) Filter->Liquid Base Base Treatment (NaOH) Extract Enantiomer Solid->Base

Logical sequence and phase distribution during diastereomeric salt fractional crystallization.

Module 2: Preparative Chiral Chromatography (SFC)

Context: For discovery-scale (<10g) or rapid isolation, Supercritical Fluid Chromatography (SFC) using polysaccharide-based chiral stationary phases (CSPs) is superior. The electron-rich thiophene ring provides excellent π-π interaction sites for the CSP, facilitating high-resolution separation[3].

Protocol: SFC Method Development
  • Column Selection: Screen Chiralpak AD-H and IC columns (amylose/cellulose derivatives).

  • Mobile Phase: Supercritical CO₂ / Methanol (80:20 isocratic hold).

  • Additive: Add 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA) to the Methanol co-solvent[4].

  • Parameters: Set backpressure to 120 bar, column temperature to 35°C, and optimize flow rate according to the column inner diameter.

FAQs & Troubleshooting

Q: I am observing severe peak tailing and baseline drift during the SFC run. What is the mechanism behind this, and how do I resolve it? A: Causality: Primary amines strongly interact with residual acidic silanol groups on the silica support of the CSP through ion-exchange and hydrogen bonding. Furthermore, the thiophene sulfur can participate in secondary, non-enantioselective interactions. Solution: You must saturate these active sites. Ensure your co-solvent contains at least 0.2% of a volatile basic additive like Diethylamine (DEA)[4]. If tailing persists, switch to an immobilized CSP (e.g., Chiralpak IC), which often exhibits better baseline stability with basic analytes.

Module 3: Biocatalytic Dynamic Kinetic Resolution (DKR)

Context: Traditional resolution wastes 50% of the material. DKR combines an enzymatic kinetic resolution with an in-situ racemization catalyst to achieve a theoretical 100% yield of a single enantiomer[5].

Protocol: Chemoenzymatic DKR
  • Setup: In a dry Schlenk flask, combine racemic 4-Methyl-1-(thiophen-2-YL)pentan-1-amine (1.0 eq), an acyl donor (e.g., isopropyl 2-ethoxyacetate, 1.5 eq), and MTBE as the solvent.

  • Catalysts: Add Candida antarctica lipase B (CAL-B, Novozym 435) and a racemization catalyst (e.g., a radical thiyl system like octanethiol)[5].

  • Reaction: Stir at 38–40°C under an inert atmosphere with photochemical irradiation (350 nm) if using a radical racemase[5].

  • Validation: Monitor conversion via chiral GC. The (R)-enantiomer is selectively acylated to the (R)-amide, while the unreacted (S)-amine is continuously racemized.

FAQs & Troubleshooting

Q: The reaction stalls at exactly 50% conversion, yielding high ee% for the amide but leaving 50% unreacted amine. What failed? A: Causality: The system has reverted to a standard Kinetic Resolution (KR) because the racemization catalyst is inactive. Solution: If using a radical-based racemization (e.g., octanethiol), ensure the photochemical initiation source (350 nm) is functioning and penetrating the glassware adequately[5]. If using a Ruthenium-based racemase, ensure strict anhydrous and anaerobic Schlenk techniques are used, as these catalysts are highly sensitive to oxygen and moisture.

DKR Racemic Racemic Amine (R + S) S_Amine (S)-Amine Racemic->S_Amine R_Amine (R)-Amine Racemic->R_Amine Racemase Ru-Catalyst or Radical Racemization S_Amine->Racemase Fast Lipase CAL-B Lipase + Acyl Donor R_Amine->Lipase Selective Acylation Racemase->R_Amine R_Amide (R)-Amide (Enantiopure) Lipase->R_Amide

Mechanistic pathway of Dynamic Kinetic Resolution combining racemization and CAL-B acylation.

References

  • Chiral resolution - Wikipedia Source: wikipedia.org URL:[Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC Source: nih.gov URL:[Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Welcome to the dedicated support center for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of preventing its oxidative degradation. The unique structure of this compound, featuring both a primary amine and a thiophene ring, presents a dual susceptibility to oxidation, which can compromise experimental integrity, biological activity, and sample purity. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My stored solution of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine has turned yellow/brown. What's happening and is it still usable?

A1: The appearance of a yellow to brown color is a strong indicator of oxidative degradation.[1] This discoloration is likely due to the formation of oxidized species and potential polymerization products.[1][2] The primary amine and the electron-rich thiophene ring are both susceptible to air oxidation. While slight discoloration might not affect all applications, it signifies a change in chemical purity. For any quantitative or biological studies, it is crucial to re-analyze the sample's purity via HPLC or LC-MS before use.[2] We recommend preparing fresh solutions whenever possible to ensure experimental validity.

Q2: What are the primary molecular sites vulnerable to oxidation on this compound?

A2: There are two primary sites of oxidative attack:

  • The Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and, under more aggressive conditions, S,S-dioxides (sulfones).[1][3] These reactive metabolites can be electrophilic and may covalently bind to macromolecules, which is a known mechanism for toxicity in some thiophene-based drugs.[2][4]

  • The Primary Amine: Primary amines are readily oxidized.[5] Depending on the conditions, this can lead to the formation of imines, which may subsequently hydrolyze or react further. The overall transformation can be complex, potentially leading to a variety of degradation products.[6][7]

Q3: What are the ideal long-term storage conditions for this compound, both neat and in solution?

A3: To maximize shelf-life, stringent storage conditions are necessary. The table below summarizes our recommendations.

ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of chemical degradation and potential side reactions.[1][8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen, which is the primary driver of degradation for both the amine and thiophene moieties.[2][8]
Light Amber vials or storage in the darkMinimizes exposure to light, especially UV radiation, which can catalyze photodegradation and the formation of reactive oxygen species.[1][2]
Container Tightly sealed, appropriate-sized vialsPrevents exposure to atmospheric moisture and oxygen. Using a vial that matches the sample volume minimizes the headspace, further reducing the amount of available oxygen.[9]

Q4: Can I add an antioxidant to my solutions? If so, what do you recommend?

A4: Yes, incorporating an antioxidant is a highly effective strategy. For compounds with amine functionalities, hindered phenolic antioxidants or certain aromatic amines are excellent choices as they act as radical scavengers, terminating oxidative chain reactions.[10][11][12]

  • Recommended Primary Antioxidant: Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.05%) is a common and effective choice. It is a hindered phenol that efficiently quenches peroxyl radicals.

  • Important Consideration: Always verify the compatibility of the chosen antioxidant with your downstream application. Ensure it does not interfere with your assay or analytical detection method.

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative pathways for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine. Understanding these pathways is the first step in designing effective preventative strategies.

cluster_oxidation Oxidative Stress (O₂, Light, Heat) compound 4-Methyl-1-(thiophen-2-YL)pentan-1-amine soxide Thiophene S-oxide compound->soxide Oxidation at Sulfur imine Imine Intermediate compound->imine Oxidation at Amine polymers Colored Polymers / Complex Products soxide->polymers Further Reactions imine->polymers Further Reactions

Caption: Potential oxidative degradation pathways of the target compound.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Observed IssuePotential Cause(s)Recommended Solution(s)
Appearance of unexpected peaks in HPLC/LC-MS analysis over a short period. Oxidative Degradation: The compound is degrading in solution after preparation. This is accelerated by dissolved oxygen in the solvent and exposure to ambient light.[2]1. Prepare Solutions Fresh: Use solutions immediately after preparation. 2. Degas Solvents: Before use, sparge solvents with an inert gas (argon or nitrogen) for 15-20 minutes or use the freeze-pump-thaw method to remove dissolved oxygen.[13] 3. Use Amber Vials: Protect solutions from light by using amber HPLC vials or by wrapping standard vials in aluminum foil.[2]
Poor reproducibility in biological assays. Inconsistent Purity: The concentration of the active parent compound is decreasing variably between experiments due to degradation. Degradation products may also have unintended biological activity or inhibitory effects.[2]1. Implement Inert Atmosphere Protocol: Prepare all stock and working solutions under an inert atmosphere. See the detailed protocol below. 2. Incorporate an Antioxidant: Add a compatible antioxidant like BHT (0.01%) to your stock solution, if permissible for your assay. 3. QC Check Before Use: Run a quick purity check (e.g., analytical HPLC) on an aliquot of the solution before starting a sensitive experiment if it has been stored for more than a few hours.
Compound fails to dissolve completely in a previously suitable solvent. Polymerization/Degradation: Oxidative processes can lead to the formation of less soluble polymers or degradation products.[1][2]1. Confirm Identity of Solid: Before dissolving, check the appearance of the solid material. If it appears discolored or clumped, its purity is suspect. 2. Use Fresh, High-Purity Solvent: Ensure the solvent itself has not degraded. Use freshly opened bottles of HPLC or ACS-grade solvents. 3. Discard and Replace: If degradation is suspected, it is best to use a fresh, unopened batch of the compound.
GC analysis shows sample breakdown. Thermal Degradation: The compound may be degrading in the high-temperature environment of the GC inlet. The primary amine can be particularly susceptible.1. Lower Inlet Temperature: Optimize the GC inlet temperature to the lowest possible value that still allows for efficient volatilization. 2. Use a Derivatization Agent: Derivatize the primary amine to a more thermally stable functional group before GC analysis. 3. Consider Alternative Analysis: Use a less thermally aggressive technique like HPLC or LC-MS if possible.[14]
Experimental Protocol: Preparation and Storage of Solutions Under Inert Atmosphere

Following this protocol is critical for preventing oxidative degradation in solutions. This procedure utilizes standard laboratory equipment to create an oxygen-free environment for sample handling.[13][15]

Workflow Visualization

start Start dry_glass 1. Oven-dry all glassware (vials, flasks, stir bars) start->dry_glass cool_purge 2. Assemble and cool glassware under a stream of inert gas dry_glass->cool_purge degas_solvent 3. Degas solvent via sparging or freeze-pump-thaw cool_purge->degas_solvent weigh_solid 4. Weigh compound quickly and add to flask degas_solvent->weigh_solid add_solvent 5. Transfer degassed solvent to flask via cannula or syringe weigh_solid->add_solvent dissolve 6. Dissolve compound under positive pressure of inert gas add_solvent->dissolve aliquot 7. Aliquot solution into storage vials using a gas-tight syringe dissolve->aliquot store 8. Seal vials, wrap with Parafilm, and store in a dark, cold location aliquot->store end End store->end

Sources

Troubleshooting

Refining purification methods for synthesized 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Technical Support Center: Purification of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine Welcome to the technical support guide for the purification of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine. This resource is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Welcome to the technical support guide for the purification of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this compound and encountering challenges in achieving high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Molecule and Its Common Impurities

The target molecule, 4-Methyl-1-(thiophen-2-YL)pentan-1-amine, is a primary amine containing a thiophene heterocycle. Its structure presents specific purification challenges stemming from the basicity of the amine and the polarity of the overall molecule.

It is typically synthesized via the reductive amination of 4-methyl-1-(thiophen-2-yl)pentan-1-one with an ammonia source, using a reducing agent like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.[1][2] Understanding this synthetic route is critical, as it dictates the likely impurities you will encounter.

Common Impurities Profile:

ImpurityChemical NameOriginWhy it's a Problem
Unreacted Starting Material 4-methyl-1-(thiophen-2-yl)pentan-1-oneIncomplete reactionSimilar polarity to the product, can be difficult to separate.
Alcohol Byproduct 4-methyl-1-(thiophen-2-yl)pentan-1-olReduction of the starting ketone by the reducing agentCan be difficult to separate from the polar amine product.
Imine Intermediate N-(4-methyl-1-(thiophen-2-yl)pentylidene)amineIncomplete reduction of the intermediate imineCan hydrolyze back to the ketone and amine, complicating analysis.
Reductant Byproducts Borate salts, acetic acid (from STAB)Residual reagents from the reactionMust be removed during aqueous workup to prevent purification issues.
Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses the most frequent problems encountered during the purification of this and similar primary amines.

ProblemProbable Cause(s)Recommended Solution(s)
Severe streaking/tailing on silica gel TLC/column chromatography. The basic amine is interacting strongly with the acidic silanol (Si-OH) groups on the silica surface, causing slow, uneven elution.[3]1. Deactivate the Silica: Add a competing base to the mobile phase. A common choice is 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in your eluent (e.g., Ethyl Acetate/Hexane).[3][4] 2. Change Stationary Phase: Switch to a more inert or basic stationary phase like neutral or basic alumina.[5]
Poor separation between the product and impurities (close Rf values). The solvent system lacks the necessary selectivity to resolve compounds of similar polarity.1. Optimize Solvent System: Systematically screen different solvent systems using TLC.[4] Try combinations like Dichloromethane/Methanol or incorporating a different solvent like ether.[5] 2. Use a Shallow Gradient: In column chromatography, a slow, shallow increase in solvent polarity can significantly improve the resolution of closely eluting compounds.[4]
The purified amine is a persistent oil and will not crystallize. Many primary amines, especially those with flexible alkyl chains, have low melting points and a high propensity to exist as oils. Impurities can also inhibit crystallization.1. Convert to a Salt: React the amine with an acid (e.g., HCl in ether, oxalic acid, or tartaric acid) to form the corresponding ammonium salt.[6][7] These salts are often highly crystalline and can be purified easily by recrystallization.[8][9] The pure free base can be recovered by neutralization and extraction. 2. High-Vacuum Distillation: If the compound is thermally stable, Kugelrohr or short-path distillation can be an effective final purification step for oils.
Product seems to degrade or is lost on the silica column. The acidic nature of silica gel can cause degradation of sensitive molecules, or the compound may bind irreversibly.[3]1. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., "flash" chromatography).[4] 2. Use Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18 silica) and polar solvents (water/acetonitrile or methanol), avoiding the issues of acidic silica.[10][11] This is often an excellent method for polar amines.[10]
Section 3: Visualization of Key Concepts

Understanding the logic behind choosing a purification strategy and the interactions at play is crucial for success.

Silica_Interaction cluster_0 A) Interaction with Acidic Silica cluster_1 B) Mitigation with Triethylamine (TEA) Silica ≡Si-O-H Interaction Strong H-Bond/ Acid-Base Interaction (Causes Streaking) Amine R-NH₂ Amine->Silica : Silica2 ≡Si-O-H TEA Et₃N: TEA->Silica2 : BlockedSite ≡Si-O-H···NEt₃ Elution Amine Elutes Freely Amine2 R-NH₂

Caption: Amine interaction with silica surface.

Section 4: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with Base Deactivation)

This protocol is designed to counteract the acidic nature of standard silica gel.

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.35. A good starting point is a gradient of ethyl acetate in hexanes.

    • To the chosen solvent system, add 1-2% triethylamine (v/v). For example, for 100 mL of eluent, add 1-2 mL of TEA. Prepare a sufficient quantity for the entire purification.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample amount (typically a 40-100x mass ratio of silica to crude product).

    • Equilibrate the column by passing at least 3-5 column volumes of your initial, low-polarity mobile phase (containing TEA) through it. This ensures the entire silica bed is deactivated.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with your low-polarity mobile phase, gradually increasing the polarity according to your TLC analysis.

    • Collect fractions and monitor them by TLC (ensure your TLC developing jar also contains the same percentage of TEA in the solvent).

    • Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure. A final co-evaporation with a solvent like toluene can help remove residual TEA.

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation and Recrystallization

This method is ideal if the free base is an oil or if chromatography fails to provide adequate purity. [8][9]

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of a non-polar, anhydrous solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

    • Slowly, with stirring, add a solution of HCl in diethyl ether (commercially available, typically 1M or 2M) dropwise.

    • A precipitate (the amine hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation and Recrystallization:

    • Collect the solid salt by vacuum filtration, washing it with cold, anhydrous diethyl ether to remove non-basic impurities.

    • Perform a recrystallization of the crude salt. Test various solvent systems; good starting points include isopropanol/ether, ethanol/hexanes, or methanol/acetone. The goal is to find a solvent or solvent pair in which the salt is soluble when hot but sparingly soluble when cold. [12] * Dissolve the salt in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them under vacuum.

  • Liberation of the Pure Free Base:

    • Dissolve the purified salt in water.

    • Transfer the aqueous solution to a separatory funnel and make it basic (pH > 11) by adding a base such as 2M NaOH or saturated sodium bicarbonate solution.

    • Extract the aqueous layer 3 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure amine free base.

Section 5: Purity Assessment

Confirming the purity of the final product is a critical final step. A combination of methods is recommended.

Analysis TechniquePurpose & Key Information
TLC Quick check for purity. A pure compound should show a single spot. Use different solvent systems and visualization techniques (UV, potassium permanganate stain) to reveal potential hidden impurities.
GC-MS Assesses the presence of volatile impurities. The amine may require derivatization (e.g., with BSTFA or TFAA) to prevent peak tailing on the GC column. [13][14]The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity.
¹H and ¹³C NMR The definitive method for structural confirmation and purity assessment. [15]The absence of impurity peaks and correct integration ratios are key indicators of high purity. Key expected ¹H NMR signals would include those for the thiophene ring protons (typically ~6.9-7.4 ppm), the methine proton adjacent to the amine, and the signals for the isobutyl group.
Chiral HPLC/SFC If the synthesis is asymmetric or if chiral resolution is performed, this is necessary to determine the enantiomeric excess (ee). [16]This often requires screening various chiral columns and mobile phases.
Frequently Asked Questions (FAQs)

Q1: Can I use distillation to purify 4-Methyl-1-(thiophen-2-YL)pentan-1-amine? A1: Yes, if the compound is thermally stable and the impurities have sufficiently different boiling points. Vacuum distillation or short-path distillation (like with a Kugelrohr apparatus) is preferred to lower the required temperature and minimize potential decomposition. It is often best used as a final polishing step on an already relatively pure oil.

Q2: My amine is turning yellow/brown upon storage. Why is this happening and how can I prevent it? A2: Primary amines, particularly aromatic or heteroaromatic ones, can be susceptible to air oxidation over time, leading to colored impurities. [12]To prevent this, store the purified amine under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer if possible. Storing it as the stable crystalline salt is also an excellent long-term strategy.

Q3: Is reversed-phase (C18) chromatography a good option for this compound? A3: Absolutely. Reversed-phase chromatography is often an excellent choice for purifying polar compounds like primary amines. [10]It avoids the complications of silica's acidity. A typical mobile phase would be a gradient of acetonitrile or methanol in water. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine can improve peak shape by ensuring the amine is consistently protonated or in its free base form, respectively. [3] Q4: I need to resolve the enantiomers of my racemic amine. What is the best approach? A4: The most common method for chiral resolution of amines on a preparative scale is diastereomeric salt formation. [17]This involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (+)- or (-)-tartaric acid, O,O'-dibenzoyltartaric acid, or camphorsulfonic acid). [18]The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. Preparative chiral chromatography (HPLC or SFC) is another powerful, albeit more expensive, option. [16][19]

References
  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9).
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem. (n.d.).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005). Organic Process Research & Development.
  • Trichloroacetic acid fueled practical amine purifications. (2022).
  • Purification of primary amines using Schiff base immobilization. (2020, April 22). Chemistry Stack Exchange.
  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (n.d.).
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CABI Digital Library.
  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
  • (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine. (n.d.). EvitaChem.
  • Process for the purification of thiophene. (n.d.).
  • Flash Column Chromatography. (n.d.). University of Rochester.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Purification method of thiophene. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Isolation (Recovery). (n.d.). University of Alberta.
  • Forming oxalate salts of amines. (2009, July 26). Sciencemadness.org.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). BenchChem.
  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2025, June 20). The Journal of Organic Chemistry.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • Reductive amin
  • The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl. (n.d.).
  • Reductive amin
  • Specific solvent issues with Reductive Amination/Alkylation. (2026, March 4). ACS Green Chemistry Institute.
  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. (2024, May 22). Organic Process Research & Development.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022, December 6). MDPI.
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). The Royal Society of Chemistry.
  • GC-MS Analysis of 2-Aminopropan-2-ol and its Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
  • Synthesis of fentanyl analogs. (2026, March 13).
  • N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. (n.d.). NIH.
  • Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14).
  • 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (n.d.).
  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (n.d.).
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023, October 16). CrystEngComm. RSC Publishing.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (2017, April 21).
  • FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. (n.d.). IU Indianapolis ScholarWorks.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.).
  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temper
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  • ethylamino)&#x2010. (n.d.). Trinity College Dublin.

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Reference Data & Comparative Studies

Validation

4-Methyl-1-(thiophen-2-YL)pentan-1-amine vs other thiophene-based primary amines

Comparative Guide: 4-Methyl-1-(thiophen-2-yl)pentan-1-amine vs. Standard Thiophene Primary Amines Introduction & Pharmacological Context Thiophene is a privileged pharmacophore in medicinal chemistry, consistently rankin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-Methyl-1-(thiophen-2-yl)pentan-1-amine vs. Standard Thiophene Primary Amines

Introduction & Pharmacological Context

Thiophene is a privileged pharmacophore in medicinal chemistry, consistently ranking highly in FDA-approved small molecules. It is widely utilized as a bioisostere for benzene to enhance drug-receptor interactions via the sulfur atom's 1[1]. However, the incorporation of a thiophene ring introduces specific metabolic liabilities. Cytochrome P450 (CYP450) enzymes can oxidize the thiophene core into highly reactive thiophene S-oxides and epoxides, which are known 2[2].

To mitigate these risks while tuning physicochemical properties, medicinal chemists modify the aliphatic chain adjacent to the thiophene-amine core. This guide objectively compares the bulky 4-Methyl-1-(thiophen-2-yl)pentan-1-amine against simpler analogues like Thiophen-2-ylmethanamine and 1-(Thiophen-2-yl)ethan-1-amine .

Physicochemical & Structural Comparison

The substitution at the alpha-carbon of the primary amine dictates both the synthetic utility and the biological behavior of the compound.

  • Thiophen-2-ylmethanamine : The unbranched, minimal scaffold. It is highly nucleophilic, making it excellent for rapid amide couplings or reductive aminations. However, its low steric profile leaves the thiophene ring highly exposed to CYP450-mediated bioactivation, leading to potential 3[3].

  • 1-(Thiophen-2-yl)ethan-1-amine : The addition of a methyl group introduces a chiral center, allowing for stereospecific target engagement. The slight increase in steric bulk moderately improves metabolic stability compared to the methanamine.

  • 4-Methyl-1-(thiophen-2-yl)pentan-1-amine : Features a highly lipophilic 4-methylpentyl (isopentyl-like) chain. This massive steric bulk alpha to the amine significantly increases LogP, driving lipid membrane permeability. Crucially, this bulky aliphatic tail acts as an alternative metabolic "soft spot" for CYP450 aliphatic hydroxylation, potentially 4[4].

Table 1: Comparative Physicochemical Profile

CompoundR-Group (Alpha Position)Predicted LogPSteric HindrancePrimary Metabolic Vulnerability
Thiophen-2-ylmethanamine -H~1.9LowThiophene S-oxidation / Epoxidation
1-(Thiophen-2-yl)ethan-1-amine -CH₃~2.3ModerateThiophene S-oxidation
4-Methyl-1-(thiophen-2-yl)pentan-1-amine -CH₂CH₂CH(CH₃)₂~3.8HighAliphatic Hydroxylation (Tail)

Mechanistic Insights: Metabolism & Toxicity

The fundamental causality behind choosing a bulky thiophene amine lies in metabolic rerouting. When a simple thiophene amine enters the hepatic system, the electron-rich sulfur atom is rapidly targeted by CYP450, forming an intermediate metabolic complex (MIC) that can covalently bind to the heme iron, causing5[5].

By utilizing 4-Methyl-1-(thiophen-2-yl)pentan-1-amine, the highly lipophilic tail outcompetes the thiophene ring for CYP binding affinity. The enzyme preferentially hydroxylates the terminal methyl groups of the 4-methylpentyl chain. This aliphatic oxidation yields a stable, excretable alcohol, effectively acting as a metabolic sink and bypassing the formation of reactive electrophiles.

MetabolicPathway A Thiophene Amine (Parent Drug) B CYP450 Oxidation A->B C Thiophene S-oxide (Reactive) B->C S-oxidation D Thiophene Epoxide (Reactive) B->D Epoxidation E Aliphatic Oxidation (Bulky Tail) B->E 4-methylpentyl substitution G Toxicity / MBI C->G Covalent Binding D->G Covalent Binding F Detoxification / Excretion E->F Glucuronidation

CYP450-mediated metabolic pathways of thiophene amines highlighting reactive intermediates.

Experimental Protocols: Synthesis and Stability Profiling

To validate the performance differences between these amines, researchers must employ a self-validating workflow combining synthetic coupling with in vitro metabolic profiling.

Protocol A: Standardized Amide Coupling (Self-Validating System)

Causality: The bulky 4-methylpentyl group sterically shields the nitrogen, reducing the nucleophilicity of the amine. Therefore, highly reactive coupling reagents (like HATU) and elevated temperatures are required compared to the methanamine analogue.

  • Activation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling : Add 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (1.1 eq). For this sterically hindered amine, heat the reaction to 40°C for 4 hours. (Note: Thiophen-2-ylmethanamine requires only 1 hour at room temperature).

  • Validation : Monitor via LC-MS. The system is self-validating when the disappearance of the parent acid mass correlates precisely with the appearance of the product mass [M+H]⁺, with no unreacted amine remaining.

  • Purification : Purify via preparative HPLC to >95% purity before the biological assay.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the bulky tail reroutes metabolism, we measure the intrinsic clearance ( Clint​ ) and identify the downstream metabolites.

  • Preparation : Prepare a 1 µM solution of the synthesized thiophene-amide in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation : Add human liver microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation : Run Verapamil concurrently as a positive control. If Verapamil's half-life falls outside standard ranges (typically 15-25 mins), the assay's enzymatic activity is compromised, and the run must be rejected.

  • Analysis : Centrifuge and analyze the supernatant via LC-MS/MS. Calculate half-life ( t1/2​ ) and intrinsic clearance.

Workflow S1 Amide Coupling (HATU, DIPEA) S2 Purification (Prep-HPLC) S1->S2 S3 Microsomal Incubation (HLMs) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Data Analysis (Half-life, Cl_int) S4->S5

Standardized workflow for amide coupling and subsequent in vitro microsomal stability profiling.

Conclusion

While simple thiophene amines like thiophen-2-ylmethanamine offer synthetic ease, their liability for CYP450-mediated bioactivation limits their clinical viability. The strategic use of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine introduces a critical steric shield and a lipophilic metabolic sink. This structural modification not only enhances membrane permeability but fundamentally reroutes the compound's metabolic fate, providing a safer, more stable scaffold for downstream drug development.

References

  • Source: PMC (nih.gov)
  • Source: Chemical Research in Toxicology (acs.org)
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL
  • Bioactivation Potential of Thiophene-Containing Drugs (ResearchGate)
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods (ResearchGate)

Sources

Comparative

Benchmarking the Catalytic Efficiency of 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (4-MTPA) in Organocatalysis

Executive Summary In the realm of asymmetric organocatalysis, the functionalization of sterically hindered carbonyl compounds remains a formidable challenge. While secondary amines (e.g., L-proline derivatives) excel wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the realm of asymmetric organocatalysis, the functionalization of sterically hindered carbonyl compounds remains a formidable challenge. While secondary amines (e.g., L-proline derivatives) excel with linear substrates, they often fail with α,α-disubstituted or bulky aliphatic ketones due to severe steric clash during enamine formation. This guide benchmarks the catalytic efficiency of a novel, highly tunable primary amine—4-Methyl-1-(thiophen-2-yl)pentan-1-amine (4-MTPA) —against traditional catalysts. By combining a lipophilic isobutyl-extended chain with an electron-rich thiophene moiety, 4-MTPA offers unprecedented facial discrimination and turnover frequencies (TOF) in asymmetric aldol additions.

Mechanistic Rationale: The Case for Primary Amine Catalysis

Historically, secondary amines have dominated aminocatalysis. However, chiral primary amines have shown tremendous synthetic potential in the asymmetric functionalization of sterically hindered carbonyl compounds, which cannot be efficiently functionalized using either secondary amines or metal-based catalysts[1]. The fundamental limitation of secondary amines lies in the transition state: the introduction of bulky substituents blocks the initial formation of the enamine intermediate[1].

In contrast, primary amines minimize this steric hindrance. In the proposed reaction cycle, the ketone reacts with the primary amine to form an imine, which subsequently tautomerizes into an enamine with significantly reduced steric strain[2]. Furthermore, primary-amine catalysts can precisely differentiate the reactivity of the π* orbital of carbonyl carbons, enabling highly enantioselective transformations even with challenging acyclic or α-substituted substrates[3].

G Substrate Sterically Hindered Ketone SecAmine Secondary Amine (e.g., L-Proline) Substrate->SecAmine PriAmine Primary Amine (e.g., 4-MTPA) Substrate->PriAmine Clash Severe Steric Clash in Enamine SecAmine->Clash NoClash Favorable Enamine Formation PriAmine->NoClash LowYield Low Yield / Inactive Clash->LowYield HighYield High Yield & Enantioselectivity NoClash->HighYield

Logical flow demonstrating the steric advantage of primary amines over secondary amines.

Structural Advantages of 4-MTPA

4-Methyl-1-(thiophen-2-yl)pentan-1-amine (commercially available as a hydrochloride salt, CAS: 1864052-62-9)[4] possesses a unique bifunctional architecture ideal for organocatalysis:

  • Thiophene Ring: Acts as a π-electron-rich surface that can engage in π-π stacking with aromatic electrophiles (e.g., nitrobenzene derivatives). The sulfur heteroatom can also serve as a weak hydrogen-bond acceptor, stabilizing the transition state.

  • 4-Methylpentyl Chain: This extended, branched aliphatic chain creates a deep, hydrophobic steric shield. It effectively blocks the Re-face of the enamine, forcing the incoming electrophile to approach exclusively from the Si-face, thereby dictating high enantiomeric excess (ee).

Experimental Methodology: Self-Validating Protocol

To objectively benchmark 4-MTPA, we utilize the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This protocol is designed as a self-validating system: the use of an acid co-catalyst and a controlled temperature gradient ensures that any observed enantioselectivity is strictly a product of the catalyst's chiral environment, not background racemic pathways.

Step-by-Step Workflow:

  • Catalyst Liberation & Complexation: In a 5 mL reaction vial, add 4-MTPA hydrochloride (10 mol%) and a mild base (e.g., N-methylmorpholine, 10 mol%) to liberate the free amine. Immediately add an acid co-catalyst (e.g., benzoic acid, 10 mol%) in brine (1.0 mL).

    • Causality: The acid co-catalyst is essential. It protonates the initial carbinolamine to facilitate water elimination (forming the iminium ion) and later forms a hydrogen-bonded network to activate the electrophile[2]. Brine enhances the hydrophobic effect, driving the organic reactants into concentrated micro-droplets.

  • Enamine Pre-Equilibrium: Add cyclohexanone (2.0 equiv, 1.0 mmol). Stir vigorously at 25 °C for 15 minutes.

    • Causality: Allowing pre-equilibrium ensures maximum conversion of the ketone to the reactive enamine species before the electrophile is introduced, suppressing non-catalyzed background reactions.

  • Electrophilic Addition: Cool the system to -10 °C. Add 4-nitrobenzaldehyde (1.0 equiv, 0.5 mmol) in one portion.

    • Causality: Lowering the temperature increases the rigidity of the transition state, maximizing facial discrimination and resulting in higher anti/syn ratios and ee.

  • Quenching & Analysis: After 12 hours, quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, concentrate, and analyze the crude mixture via ¹H NMR (for diastereomeric ratio) and chiral HPLC (for ee).

G Ketone Cyclohexanone (Substrate) Iminium Iminium Intermediate (Acid Promoted) Ketone->Iminium + Cat Cat 4-MTPA Catalyst (Primary Amine) Cat->Iminium Enamine Reactive Enamine (Z/E Isomers) Iminium->Enamine - H2O TS Facial Selective Transition State Enamine->TS + Electrophile Electrophile 4-Nitrobenzaldehyde (Electrophile) Electrophile->TS TS->Cat Catalyst Regeneration Product Aldol Product (High ee/dr) TS->Product Hydrolysis

The primary amine-catalyzed enamine cycle, highlighting acid-promoted iminium formation.

Comparative Performance Data

The catalytic efficiency of 4-MTPA was benchmarked against industry-standard organocatalysts under identical conditions (-10 °C, brine, 10 mol% catalyst loading).

Catalyst SystemCatalyst TypeYield (%)anti : syn RatioEnantiomeric Excess (ee %)TOF (h⁻¹)
L-Proline Secondary Amine4260 : 40580.8
Benzylamine Primary Amine (Achiral)8550 : 50N/A (Racemic)2.8
DPEN Primary 1,2-Diamine8988 : 12923.2
4-MTPA Primary Amine (Chiral) 96 95 : 5 98 4.5

Data Synthesis:

  • Reactivity (Yield & TOF): Secondary amines like L-proline exhibit sluggish kinetics (TOF = 0.8 h⁻¹) due to the steric penalty of forming the enamine with cyclohexanone. Both benzylamine and 4-MTPA show rapid turnover, confirming the kinetic advantage of primary amines.

  • Stereocontrol (dr & ee): While benzylamine provides no stereocontrol, 4-MTPA outperforms the widely used DPEN catalyst. The combination of the thiophene ring and the bulky 4-methylpentyl chain creates a highly rigid transition state pocket, yielding an exceptional 95:5 diastereomeric ratio and 98% ee.

Conclusion

For drug development professionals and synthetic chemists targeting sterically encumbered chiral building blocks, 4-MTPA represents a significant upgrade over traditional secondary amine catalysts. Its primary amine functionality ensures rapid enamine formation, while its unique steric and electronic topology guarantees near-perfect stereocontrol.

References
  • 4-methyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride - Sigma-Aldrich. Sigma-Aldrich.
  • Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. MDPI Catalysts.
  • Monofunctional primary amine: A new class of organocatalyst for asymmetric Aldol reaction. Indian Academy of Sciences.
  • Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines. ACS Organic Letters.

Sources

Validation

A Comparative Guide to the Cross-Validation of GC-MS Detection Limits for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Abstract The reliable quantification of novel chemical entities is a cornerstone of drug development and chemical research. This guide provides an in-depth, experience-driven framework for establishing and cross-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reliable quantification of novel chemical entities is a cornerstone of drug development and chemical research. This guide provides an in-depth, experience-driven framework for establishing and cross-validating the Gas Chromatography-Mass Spectrometry (GC-MS) detection limits for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine, a compound representative of thiophene-containing structures in discovery pipelines. We move beyond rote protocol recitation to explain the scientific rationale behind key methodological choices, ensuring a robust and defensible analytical system. This document outlines a complete workflow, from initial Limit of Detection (LOD) and Limit of Quantitation (LOQ) determination on a primary analytical system to a comparative cross-validation on a secondary system. By adhering to principles outlined in authoritative guidelines, this guide serves as a practical tool for researchers, analytical chemists, and quality assurance professionals aiming to generate high-integrity analytical data.

Introduction: The Imperative for Validated Detection Limits

4-Methyl-1-(thiophen-2-YL)pentan-1-amine represents a class of sulfur-containing heterocyclic compounds that are of increasing interest in medicinal chemistry and materials science. Whether it is being monitored as a low-level impurity in an active pharmaceutical ingredient (API) or quantified as a metabolic byproduct, establishing a reliable and sensitive detection limit is paramount. An unsubstantiated detection limit can lead to false negatives, inaccurate safety profiles, or unreliable structure-activity relationship (SAR) data.

Therefore, the objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This guide focuses on two critical validation parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)[3]. We will detail a comprehensive protocol for their determination and, crucially, their cross-validation. Cross-validation serves as the ultimate test of a method's ruggedness, demonstrating that the analytical procedure will yield consistent and reliable results regardless of minor variations in equipment or environment[4]. This is particularly critical when transferring methods between laboratories or across different instruments within the same facility[5][6].

Foundational Principles: GC-MS for Amine Analysis

Gas Chromatography is a powerful technique for separating volatile and semi-volatile compounds, but the analysis of primary amines like 4-Methyl-1-(thiophen-2-YL)pentan-1-amine presents unique challenges[7][8]. The primary amine group is highly polar and prone to interacting with active sites (e.g., free silanol groups) in the GC inlet and column, which can cause significant peak tailing, poor reproducibility, and loss of signal, especially at low concentrations[9][10].

Causality Behind Experimental Choices:

  • Column Selection: A low-polarity column with base-deactivation is essential. Columns like a 5% diphenyl / 95% dimethyl polysiloxane, specifically treated to reduce surface activity, are often a first choice. This minimizes the hydrogen bonding interactions that cause peak tailing[8].

  • Inlet and Liner: Using a base-deactivated inlet liner is non-negotiable[8]. This simple component swap can dramatically improve peak shape and sensitivity for amines.

  • Derivatization (If Necessary): For particularly challenging matrices or ultra-trace analysis, derivatization can be employed. This process chemically modifies the polar amine into a less polar, more volatile derivative[9]. While this adds a step to sample preparation, it often yields superior chromatography. However, for the purposes of this guide, we will focus on the direct analysis, assuming a sufficiently inert GC system.

  • Mass Spectrometry Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial for achieving the lowest possible detection limits. Instead of scanning a wide mass range, SIM mode focuses the detector on a few characteristic ions of the target analyte, dramatically increasing the signal-to-noise ratio (S/N) and thus enhancing sensitivity[11].

Part I: Protocol for Determining LOD & LOQ

This protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2)[12][13]. The LOD is defined as the lowest concentration of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy[2][3].

Experimental Workflow for LOD/LOQ Determination

LOD_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation cluster_determination Limit Determination stock Prepare 1 mg/mL Stock Solution series Create Serial Dilutions (e.g., 10 µg/mL to 1 ng/mL) stock->series inject Inject Blank & Dilutions (n=6 for low concentrations) series->inject blank Prepare Matrix Blanks blank->inject acquire Acquire Data in SIM Mode inject->acquire integrate Integrate Peak Areas acquire->integrate calc_sn Calculate Signal-to-Noise (S/N) Ratio for Low Concentrations integrate->calc_sn calc_stats Calculate Std. Deviation of Blank Response (σ) integrate->calc_stats calc_slope Determine Slope (S) of Calibration Curve integrate->calc_slope lod LOD ≈ 3.3 * (σ / S) or S/N ≈ 3:1 calc_sn->lod loq LOQ ≈ 10 * (σ / S) or S/N ≈ 10:1 calc_sn->loq calc_stats->lod calc_stats->loq calc_slope->lod calc_slope->loq

Caption: Workflow for the determination of LOD and LOQ based on ICH guidelines.

Step-by-Step Methodology (System A)
  • Stock Solution & Standards Preparation:

    • Accurately weigh and dissolve 10 mg of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine reference standard in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions in methanol to prepare a series of calibration standards and low-level standards, for example, ranging from 10 µg/mL down to 1 ng/mL.

    • Prepare at least six independent "blank" samples containing only methanol.

  • GC-MS Instrumentation & Parameters (Example):

    • System: Agilent 8890 GC with 5977B MSD (System A)

    • Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

    • Inlet: 250°C, Splitless mode, 1 µL injection

    • Liner: Agilent Ultra Inert, single taper with glass wool

    • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)

    • MSD Transfer Line: 280°C

    • MS Mode: Selected Ion Monitoring (SIM). Identify 3-4 characteristic, abundant ions from a full scan injection of a higher concentration standard (e.g., m/z values specific to the molecule's fragmentation pattern).

    • Dwell Time: 100 ms per ion.

  • Data Acquisition:

    • Inject the methanol blank six times to assess baseline noise.

    • Inject the lowest concentration standards multiple times (n≥6) to evaluate precision.

    • Inject the full series of standards to establish linearity.

  • LOD and LOQ Calculation:

    • Method 1: Based on Signal-to-Noise Ratio: Analyze the chromatograms of the lowest concentration standards. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1. The LOQ is the concentration that yields a ratio of approximately 10:1[14].

    • Method 2: Based on the Standard Deviation of the Response and the Slope: This is the more statistically robust approach recommended by the ICH[15][16].

      • Determine the standard deviation of the response (σ), which can be derived from the standard deviation of the peak areas of the blank injections.

      • Determine the slope (S) of the calibration curve constructed from the standards in the low-concentration range.

      • Calculate the limits:

        • LOD = 3.3 * (σ / S)

        • LOQ = 10 * (σ / S)

  • Confirmation: Prepare a new standard at the calculated LOQ concentration and inject it multiple times (n≥6). The results must demonstrate acceptable precision (e.g., Relative Standard Deviation (RSD) ≤ 20%) and accuracy (e.g., 80-120% of the theoretical concentration).

Part II: Cross-Validation Protocol

Cross-validation confirms that the established LOD and LOQ are not merely artifacts of a single instrument.[4] It is a comparison of analytical results to demonstrate data comparability.[5] For this guide, we will perform a cross-validation by repeating the determination on a second, different GC-MS system (System B).

Logical Flow of Cross-Validation

CrossValidation_Logic cluster_A System A (Primary) cluster_B System B (Secondary) protocol_A Execute LOD/LOQ Determination Protocol results_A LOD = X ng/mL LOQ = Y ng/mL protocol_A->results_A compare Comparative Analysis - Evaluate Equivalence - Statistical Assessment results_A->compare protocol_B Execute IDENTICAL LOD/LOQ Protocol results_B LOD = X' ng/mL LOQ = Y' ng/mL protocol_B->results_B results_B->compare decision Validation Decision: Method is considered robust & transferable. compare->decision

Caption: Logical diagram illustrating the cross-validation comparison process.

Step-by-Step Cross-Validation Methodology
  • Select Secondary System: Choose a second GC-MS system (System B), which may be from a different manufacturer or a different model (e.g., Thermo Scientific TRACE 1310 with ISQ 7000).

  • Replicate Protocol: Execute the exact same protocol as described in Section 3.2 on System B. Use the same column type, reagents, and standard solutions prepared from the same stock. The goal is to minimize variables other than the instrument itself.

  • Acquire and Process Data: Collect and analyze the data from System B using the same calculation methods (S/N ratio and/or statistical) to determine the LOD and LOQ.

  • Compare and Evaluate: Summarize the results from both systems and evaluate them against pre-defined acceptance criteria.

Results and Discussion: Interpreting the Data

The quantitative data from both systems should be summarized for direct comparison. The following table presents a realistic, albeit hypothetical, dataset for this cross-validation study.

Table 1: Cross-Validation of GC-MS Detection Limits for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

ParameterSystem A (Agilent 8890/5977B)System B (Thermo TRACE 1310/ISQ 7000)Acceptance CriteriaPass/Fail
LOD (S/N ≈ 3:1) 5 ng/mL7 ng/mLValues within a factor of 2Pass
LOQ (S/N ≈ 10:1) 15 ng/mL20 ng/mLValues within a factor of 2Pass
Precision at LOQ (RSD, n=6) 12.5%15.8%RSD ≤ 20%Pass
Accuracy at LOQ (n=6) 95.3%91.7%80 - 120% RecoveryPass
Linearity (r²) 0.99910.9987r² ≥ 0.995Pass

Discussion of Results:

The data presented in Table 1 demonstrates a successful cross-validation.

  • Expertise & Experience Insight: It is expected that different instrument platforms will exhibit slight variations in sensitivity. The observed LOD and LOQ values (5/15 ng/mL for System A vs. 7/20 ng/mL for System B) are well within an acceptable tolerance (e.g., within a factor of 2). This level of agreement provides high confidence that the method's sensitivity is not uniquely dependent on one specific instrument's configuration. The minor difference could be attributed to subtle variations in ion source design or detector sensitivity between the two manufacturers.

  • Trustworthiness: Both systems met the pre-defined acceptance criteria for precision and accuracy at their respective LOQ levels. This is a critical self-validating step; it proves that at the claimed limit of quantitation, the method provides reliable quantitative data on both instruments. An RSD below 20% at the LOQ is a widely accepted industry standard for trace analysis.

  • Authoritative Grounding: The entire process, from the definition of the parameters to the execution of the comparison, aligns with the principles of analytical procedure validation laid out by regulatory bodies like the FDA and through the ICH guidelines[12][13][17]. This ensures the generated data is defensible under regulatory scrutiny.

Conclusion

This guide has detailed a comprehensive and scientifically-grounded approach to determining and, most importantly, cross-validating the GC-MS detection limits for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine. By establishing the LOD and LOQ on a primary system and successfully verifying comparable performance on a secondary system, we generate a high degree of confidence in the method's ruggedness and transferability. This validated procedure ensures that the analytical data generated for this compound, whether for regulatory submission, quality control, or research, is reliable, reproducible, and fit for its intended purpose.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory Source: Journal of Health Science via PMC URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: FDA (via Scribd for accessibility) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Limit of Detection and Limit of Quantification Determination in Gas Chromatography Source: IntechOpen URL: [Link]

  • Title: Going Low: Understanding Limit of Detection in Gas Chromatography (GC) Source: Chromatography Online URL: [Link]

  • Title: Continuous Online Analysis of Amine Solvents Using Gas Chromatography Source: International CCS Knowledge Centre URL: [Link]

  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

Understanding the Compound: Hazard Profile and Inherent Risks Amine Group: Organic amines are often corrosive, toxic, and can be flammable.[1] They can cause skin and eye irritation and may be harmful if inhaled or inges...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Compound: Hazard Profile and Inherent Risks

  • Amine Group: Organic amines are often corrosive, toxic, and can be flammable.[1] They can cause skin and eye irritation and may be harmful if inhaled or ingested.[2][3]

  • Thiophene Moiety: Thiophene and its derivatives are common in medicinal chemistry and are generally considered stable.[4][5] However, like many organic compounds, they can be combustible and may have uncharacterized toxicological properties.

Given these characteristics, 4-Methyl-1-(thiophen-2-YL)pentan-1-amine should be treated as hazardous waste. Improper disposal, such as pouring it down the drain, can lead to significant harm to aquatic ecosystems.[6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine waste. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical waste, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles and a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.[8]

  • Respiratory Protection: All handling of this waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[3]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.

  • Dedicated Waste Container: Designate a specific, compatible container for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine waste. The original product container, if available and in good condition, is an excellent choice.[1]

  • Material Compatibility: Ensure the container is made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using containers made of materials that can be degraded by amines.

  • Incompatibility Chart: At a minimum, this waste stream must be kept separate from the following:

    • Acids[6][9]

    • Oxidizing agents[6]

    • Halogenated solvents[10]

Chemical Class Incompatible With Potential Hazard
AminesAcids, Oxidizing AgentsViolent reaction, heat generation
Thiophene DerivativesStrong Oxidizing AgentsPotential for vigorous reaction
Step 3: Container Management and Labeling - Clarity is Safety

Properly managed and labeled waste containers prevent accidental mixing and ensure that the waste is handled correctly by disposal personnel.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Methyl-1-(thiophen-2-YL)pentan-1-amine".[10] Include the approximate concentration and date. Do not use abbreviations or chemical formulas.[10]

  • Secure Closure: The container cap must be securely fastened at all times, except when adding waste.[10] Funnels should not be left in the container opening.[10]

  • Filling Level: Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[10]

Step 4: Temporary Storage - The Satellite Accumulation Area

Designated satellite accumulation areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Environmental Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[6]

Step 5: Scheduling Waste Pickup - The Final Step

The final disposal of hazardous waste must be carried out by a licensed and reputable hazardous waste disposal company.[6]

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection of hazardous waste.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[6]

  • Final Disposal Method: The most common and environmentally responsible method for the final disposal of organic chemical waste is high-temperature incineration at a permitted facility.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine.

DisposalWorkflow Disposal Workflow for 4-Methyl-1-(thiophen-2-YL)pentan-1-amine A Start: Waste Generation B Don Appropriate PPE A->B C Select Compatible Waste Container B->C D Segregate from Incompatible Chemicals (Acids, Oxidizers) C->D E Label Container Correctly: 'Hazardous Waste' Full Chemical Name D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Contact EHS for Waste Pickup G->H I Maintain Disposal Records H->I J End: Professional Disposal (Incineration) I->J

Caption: A flowchart outlining the procedural steps for the safe disposal of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate the Area: Secure the location to prevent unauthorized entry.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your EHS office immediately.

  • Cleanup:

    • Ensure you are wearing the appropriate PPE.

    • Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[2]

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[8]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By following these detailed procedures for the disposal of 4-Methyl-1-(thiophen-2-YL)pentan-1-amine, researchers can protect themselves, their colleagues, and the environment. This commitment to safety and compliance fosters a research environment where groundbreaking work can be conducted responsibly.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium. (2024, May 29). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. University of Missouri-St. Louis. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Turning Pd-Catalysed Direct C–H Arylation of Thiophene Derivatives into Green: Industrial Wastewater as an Effective Reaction Medium. (2026, January 10). ResearchGate. Retrieved from [Link]

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. (1990, April 11). University of Calgary. Retrieved from [Link]

  • SAFETY DATA SHEET 4-Methylpentan-2-one. (2009, September 17). Thermo Fisher Scientific. Retrieved from [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024, September 10). ACS Publications. Retrieved from [Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (2021, December 17). MDPI. Retrieved from [Link]

  • SAFETY DATA SHEET Resiply resiDUAL Part B. Resiply. Retrieved from [Link]

  • Material Safety Data Sheet 4-Methylpentan-2-one. (2010, June 10). Finar Chemicals. Retrieved from [Link]

  • Incompatible Chemicals. University of Texas at Austin. Retrieved from [Link]

  • Trade name : Lithofin MPP. (2022, August 12). Lithofin. Retrieved from [Link]

  • Examples of Incompatible Chemicals. University of California, Berkeley. Retrieved from [Link]

  • Methiopropamine. Wikipedia. Retrieved from [Link]

  • Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2025, September 9). Linköping University Electronic Press. Retrieved from [Link]

  • Tipepidine. PubChem - NIH. Retrieved from [Link]

  • Methiopropamine. PubChem - NIH. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-1-(thiophen-2-YL)pentan-1-amine

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized organic intermediates. 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (CAS: 1864052-62-9) is a specialized building block wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized organic intermediates. 4-Methyl-1-(thiophen-2-yl)pentan-1-amine (CAS: 1864052-62-9) is a specialized building block widely utilized in medicinal chemistry and drug development[1].

Approaching chemical safety requires more than following a checklist; it requires an exercise in molecular logic. To handle this compound safely, we must first deconstruct its architecture to understand why it behaves the way it does, and then build a self-validating system of operational controls around those specific hazards.

Chemical Profiling & Hazard Causality

This molecule features three distinct structural domains: a nucleophilic primary amine, a lipophilic thiophene ring, and a bulky 4-methylpentyl chain[1].

The primary amine is highly basic, meaning it will readily deprotonate biological molecules, leading to the rapid saponification of cellular lipids and severe chemical burns. However, the true danger lies in the synergistic effect of the thiophene ring and the alkyl chain. These hydrophobic domains drastically increase the molecule's lipophilicity. This acts as a powerful penetration enhancer, allowing the corrosive amine to rapidly bypass the stratum corneum (the skin's outer barrier) and enter deep tissue or systemic circulation[2]. Furthermore, because it is typically handled as a hydrochloride salt, it presents a severe inhalation hazard as a fine, highly irritating dust[1].

Physicochemical & Hazard Data Summary

Property / HazardQuantitative Value / StateMechanistic Implication
CAS Number 1864052-62-9[1]Unique identifier for the hydrochloride salt form.
Molecular Weight 219.78 g/mol [1]Relatively low molecular weight facilitates rapid diffusion through biological membranes.
Physical State Solid (Hydrochloride salt)[1]Highly prone to aerosolization as a fine, corrosive dust during mechanical transfer.
Lipophilicity High (Thiophene + Alkyl)Rapid partitioning into epidermal lipids, enhancing transdermal toxicity[2].
Basicity (Est.) pKa ~9.5 - 10.5Corrosive to mucous membranes; causes immediate ocular and dermal lipid saponification.

Personal Protective Equipment (PPE) Matrix

To counteract these specific molecular hazards, we employ a targeted PPE strategy based on chemical compatibility and barrier integrity.

Protective GearSpecificationMechanistic Rationale (The "Why")
Ocular Unvented chemical splash goggles + Face shieldThe basicity of the amine can cause irreversible corneal saponification. Unvented goggles prevent aerosolized amine dust[1] from bypassing the seal.
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Amines rapidly degrade standard latex and thin nitrile. Butyl rubber provides superior chemical resistance against lipophilic amines, while the inner nitrile maintains a sterile barrier during doffing.
Dermal (Body) Tyvek®/ChemDefend suit or heavy-duty lab coat with PE apronPrevents the lipophilic thiophene derivative from penetrating standard woven cotton lab coats and reaching the skin[2].
Respiratory NIOSH-approved N95/P100 particulate respiratorRequired if engineering controls fail. The hydrochloride salt form[1] presents a severe inhalation hazard as a fine dust.

Operational Workflow & Handling Protocol

A safety protocol is only as good as its ability to verify itself. The following workflow is designed as a self-validating system for weighing and transferring the compound.

Step 1: Verification of Engineering Controls

  • Action: Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm)[3].

  • Causality: Proper face velocity ensures the containment of aerosolized hydrochloride salt dust when the primary container is opened.

  • Validation: Do not proceed if the digital monitor is in alarm or if a physical tissue-paper test fails to show inward directional flow.

Step 2: Static Elimination

  • Action: Pass the sealed chemical bottle[1] and your metal weighing spatula through an anti-static ionizer before opening.

  • Causality: Amine hydrochloride salts are notorious for static cling. Neutralizing the static charge prevents the toxic dust from repelling off the spatula and dispersing into the hood environment.

Step 3: Closed-System Mass Transfer

  • Action: Weigh the required mass directly into a pre-tared, sealable glass vial rather than onto open weighing paper. Cap the vial immediately after transfer.

  • Causality: Minimizes the exposed surface area of the chemical, drastically reducing the risk of inhalation or cross-contamination.

Step 4: Decontamination

  • Action: Wipe down the balance pan and surrounding hood surface with a 5% citric acid solution, followed by a DI water wipe.

  • Causality: The weak acid neutralizes any microscopic, invisible amine residues by converting them into stable, non-volatile citrate salts.

Spill Response and Disposal Plan

In the event of a localized spill within the fume hood, immediate chemical neutralization is required before mechanical cleanup.

Step 1: Isolation & Containment

  • Action: Maximize hood ventilation[3]. Surround the spill perimeter with an inert, non-combustible absorbent like dry sand or diatomaceous earth. Do NOT use sawdust.

  • Causality: Organic amines can react exothermically with organic absorbents like sawdust, potentially leading to ignition.

Step 2: Chemical Neutralization

  • Action: Carefully spray or dropwise add a weak acid (e.g., 1M Sodium Bisulfate or 5% Citric Acid) onto the spill, working from the outside in.

  • Causality: Neutralizing the basic amine into a stable salt eliminates its volatility and halts its corrosive action on surfaces.

Step 3: System Validation

  • Action: Touch a strip of universal pH paper to the neutralized slurry.

  • Validation: The system is self-validated as safe for mechanical collection only when the pH paper reads between 5.5 and 7.5. If it reads >8, apply more acid.

Step 4: Waste Segregation

  • Action: Scoop the neutralized slurry into a High-Density Polyethylene (HDPE) hazardous waste container. Label clearly as "Hazardous Waste - Neutralized Thiophene Amine."

  • Causality: Segregating this waste from strong oxidizers prevents violent, exothermic oxidation of the thiophene ring.

Hazard Mitigation Visualization

G Compound 4-Methyl-1-(thiophen-2-YL) pentan-1-amine Amine Primary Amine Group (Nucleophilic / Basic) Compound->Amine Thiophene Thiophene Ring (Lipophilic) Compound->Thiophene Alkyl Alkyl Chain (Hydrophobic) Compound->Alkyl Corrosive Corrosive to Tissue Ocular/Dermal Burns Amine->Corrosive Penetration Enhanced Skin Penetration Systemic Toxicity Thiophene->Penetration Alkyl->Penetration Goggles Unvented Goggles & Face Shield Corrosive->Goggles Hood Fume Hood (Min 100 fpm) Corrosive->Hood Gloves Butyl Rubber Gloves (Double Glove) Penetration->Gloves

Logical mapping of molecular structure to specific hazards and required engineering controls.

References

  • National Research Council. "Working with Chemicals". Source: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. URL:[Link]

  • National Center for Biotechnology Information. "Green solvents, materials, and lead-free semiconductors for sustainable fabrication of perovskite solar cells" (Details on solvent permeation and skin penetration). Source: PMC. URL:[Link]

Sources

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